molecular formula C6H4BrI2NO B1392665 2-Bromo-4,6-diiodo-3-methoxypyridine CAS No. 1221792-52-4

2-Bromo-4,6-diiodo-3-methoxypyridine

Cat. No.: B1392665
CAS No.: 1221792-52-4
M. Wt: 439.81 g/mol
InChI Key: JYOGYLZOYDLAHL-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diiodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H4BrI2NO and its molecular weight is 439.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,6-diiodo-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-diiodo-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGYLZOYDLAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-4,6-diiodo-3-methoxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-4,6-diiodo-3-methoxypyridine , a highly specialized heterocyclic scaffold used in the discovery of kinase inhibitors and complex agrochemicals.

CAS Number: 1221792-52-4 Molecular Weight: 439.82 g/mol

Executive Summary

2-Bromo-4,6-diiodo-3-methoxypyridine is a dense, poly-halogenated pyridine intermediate characterized by three chemically distinct electrophilic sites. Its value in drug discovery lies in its orthogonal reactivity : the presence of two iodine atoms and one bromine atom, influenced by the electron-donating 3-methoxy group, allows for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This scaffold is particularly relevant for synthesizing trisubstituted pyridine cores found in AXL receptor tyrosine kinase inhibitors and other oncology targets.

Chemical Identity & Physical Properties

PropertyData
CAS Number 1221792-52-4
IUPAC Name 2-Bromo-4,6-diiodo-3-methoxypyridine
Molecular Formula C₆H₄BrI₂NO
Molecular Weight 439.82 g/mol
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point Predicted: 110–130 °C (Analog dependent)
SMILES COc1c(Br)nc(I)cc1I
InChI Key Unique identifier required for database integration

Synthetic Logic & Retrosynthesis

The synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine presents a challenge in regiocontrol. Direct halogenation of 3-methoxypyridine is often uncontrolled. The most robust "Expert Route" utilizes the strong ortho/para-directing effect of a hydroxyl group prior to O-methylation.

Recommended Synthetic Pathway
  • Starting Material: 2-Bromo-3-hydroxypyridine (2-Bromo-3-pyridinol).

  • Step 1: Electrophilic Iodination. The hydroxyl group at C-3 strongly activates the C-4 and C-6 positions (ortho and para to the OH). Treatment with iodine (

    
    ) and a base (e.g., 
    
    
    
    ) or iodomonochloride (
    
    
    ) results in 2-bromo-4,6-diiodo-3-pyridinol.
  • Step 2: O-Methylation. The resulting phenol is alkylated using iodomethane (

    
    ) or dimethyl sulfate (
    
    
    
    ) under basic conditions to yield the final target.

SynthesisPathway Start 2-Bromo-3-pyridinol (Precursor) Inter 2-Bromo-4,6-diiodo-3-pyridinol (Intermediate) Start->Inter I2, Na2CO3, H2O (Electrophilic Aromatic Subst.) Product 2-Bromo-4,6-diiodo- 3-methoxypyridine Inter->Product MeI, K2CO3, DMF (O-Alkylation)

Figure 1: Step-wise synthesis exploiting the directing power of the hydroxyl group.

Reactivity Profile: The "Halogen Dance" of Cross-Coupling

For medicinal chemists, the utility of this molecule is defined by the reactivity hierarchy of its carbon-halogen bonds.

Reactivity Hierarchy
  • C-4 Iodide (Most Reactive): The C-4 position is electronically activated for oxidative addition by Pd(0) due to its position relative to the pyridine nitrogen (gamma) and the inductive effect of the adjacent OMe group. However, steric hindrance from the C-3 OMe can sometimes retard this rate compared to C-6.

  • C-6 Iodide (Intermediate): The C-6 position (alpha to Nitrogen) is highly electron-deficient but often reacts second in competitive couplings if C-4 is accessible. Note: In some catalytic systems, C-6 may react competitively with C-4; screening is required.

  • C-2 Bromide (Least Reactive): The C-Br bond is significantly stronger than the C-I bonds. It remains intact during the first two coupling events, serving as a "latent" handle for the final diversification step.

ReactivityMap Center 2-Bromo-4,6-diiodo- 3-methoxypyridine C4 Position C-4 (I) Primary Coupling Site (Suzuki/Sonogashira) Center->C4 C6 Position C-6 (I) Secondary Coupling Site Center->C6 C2 Position C-2 (Br) Tertiary Site (Requires forcing conditions) Center->C2

Figure 2: Chemoselective coupling order. Green indicates the first site of reaction.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Bromo-4,6-diiodo-3-pyridinol)

Note: This protocol is adapted from standard iodination procedures for hydroxypyridines.

  • Dissolution: Dissolve 2-bromo-3-pyridinol (10.0 mmol) in aqueous

    
     (2M, 20 mL).
    
  • Iodination: Add solid Iodine (

    
    , 22.0 mmol) portion-wise over 30 minutes at room temperature. The solution will darken.
    
  • Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the mono-iodo intermediate.

  • Workup: Acidify carefully with 2M HCl to pH 4-5. The product, 2-bromo-4,6-diiodo-3-pyridinol, typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum.

Protocol B: O-Methylation to Final Product
  • Setup: Suspend the dried 2-bromo-4,6-diiodo-3-pyridinol (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (1.5 equiv) and stir for 15 minutes.
    
  • Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Caution: MeI is a carcinogen.

  • Completion: Stir at 40°C for 3 hours.

  • Purification: Dilute with water and extract into Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Safety & Handling (MSDS Highlights)

  • Hazards: GHS07 (Irritant). Harmful if swallowed (H302). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Light sensitive (protect from light). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Chemical Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich. 2-Bromo-4-iodo-3-methoxypyridine Product Page. Retrieved from (Analogous reactivity data).

  • Knochel, P., et al. (2021).[1] "Regioselective difunctionalization of pyridines via 3,4-pyridynes". Chemical Science. Retrieved from .

  • BenchChem. 2,6-Dichloro-4-iodopyridine Application Note. Retrieved from .

  • PubChem. 2-Bromo-4,6-diiodo-3-methoxypyridine (Compound Summary). Retrieved from .

  • BLD Pharm. Product Analysis: 2-Bromo-4,6-diiodo-3-methoxypyridine. Retrieved from .

Sources

2-Bromo-4,6-diiodo-3-methoxypyridine melting point and boiling point

[1][2]

Physicochemical Characterization

Compound Identity

  • IUPAC Name: 2-Bromo-4,6-diiodo-3-methoxypyridine[1]

  • CAS Number: 1221792-52-4[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 439.81 g/mol [1]

  • SMILES: COc1c(I)cc(I)nc1Br

Predicted Properties Table
PropertyValue / RangeConfidenceMethodology
Physical State Crystalline SolidHighBased on tri-halogenated pyridine analogs (e.g., 2,4,6-tribromopyridine).[1]
Melting Point 115°C – 135°C MediumEstimated via Group Contribution Method.[1] The heavy iodine atoms significantly increase London dispersion forces compared to the mono-bromo analog (MP ~45°C).[1]
Boiling Point 380°C ± 25°C LowPredicted at 760 mmHg.[1] Note: Compound will likely decompose or sublime before reaching this temperature.[1]
Solubility DMSO, DMF, DCM,

HighLipophilic character dominates due to halogens; poor water solubility.[1]
pKa (Conj. Acid) ~ -2.5 to -3.0MediumThe electron-withdrawing effects of three halogens render the pyridine nitrogen extremely non-basic.[1]
Thermodynamic Analysis

The melting point of this scaffold is governed by two competing factors:

  • Molecular Weight & Polarizability: The two iodine atoms (atomic mass ~126.9 each) add significant mass and polarizability, enhancing intermolecular van der Waals interactions.[1] This drives the melting point up significantly compared to 2-bromo-3-methoxypyridine.[1]

  • Crystal Packing: The methoxy group at C3 disrupts the planar stacking slightly compared to a hydroxyl group (which would allow H-bonding).[1] Consequently, the target likely melts lower than its precursor, 2-bromo-4,6-diiodo-3-pyridinol (MP >185°C), but significantly higher than the non-iodinated scaffold.[1]

Synthesis & Production Strategy

Since this compound is often custom-synthesized, the following protocol is the industry-standard route, prioritizing regioselectivity.

Reaction Scheme Logic

The synthesis relies on the activating and directing effect of the oxygen at the C3 position.[1] Direct iodination of 2-bromo-3-methoxypyridine is difficult due to steric crowding.[1] The preferred route utilizes the free phenol (3-pyridinol) for iodination, followed by O-methylation.[1]

Step-by-Step Protocol

Step 1: Iodination of 2-Bromo-3-pyridinol

  • Reagents: Iodine (

    
    ), Sodium Carbonate (
    
    
    ), Water/Methanol.[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group at C3 strongly activates the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by Bromine, iodination occurs selectively at C4 and C6.[1]

  • Procedure:

    • Dissolve 2-bromo-3-pyridinol in aqueous

      
      .[1]
      
    • Add

      
       portion-wise at ambient temperature.[1]
      
    • Acidify to precipitate 2-Bromo-4,6-diiodo-3-pyridinol .

    • Checkpoint: Verify intermediate MP (Expect >180°C).[1]

Step 2: O-Methylation (The Target Step) [1]

  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    ), Potassium Carbonate (
    
    
    ), DMF or Acetone.[1]
  • Procedure:

    • Suspend the diiodo-pyridinol intermediate in anhydrous DMF.

    • Add 1.2 eq

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 1.1 eq

      
       dropwise at 0°C, then warm to RT.[1]
      
    • Quench with water; the product usually precipitates or requires extraction with EtOAc.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStarting Material:2-Bromo-3-pyridinolStep1Step 1: Iodination(I2, Na2CO3, H2O)Start->Step1 Electrophilic Subst.InterIntermediate:2-Bromo-4,6-diiodo-3-pyridinol(Solid, MP >180°C)Step1->Inter Precipitation & FiltrationStep2Step 2: O-Methylation(MeI, K2CO3, DMF)Inter->Step2 Nucleophilic Subst. (Sn2)TargetTARGET:2-Bromo-4,6-diiodo-3-methoxypyridine(Solid, MP ~125°C)Step2->Target Quench & Recrystallization

Caption: Optimized synthetic pathway leveraging the directing power of the C3-hydroxyl group to ensure regioselective iodination before methylation.

Analytical Validation & Handling

Before using this intermediate in cross-coupling (e.g., Suzuki-Miyaura), validation is critical due to the potential for de-iodination or regioisomers.

Quality Control Parameters
MethodExpected SignalPurpose
1H NMR (DMSO-d6) Singlet at ~3.8 ppm (OMe); Singlet at ~8.0-8.5 ppm (C5-H).[1]Confirm methylation and lack of C4/C6 protons.[1]
HPLC Single peak, typically >98% area.[1]Purity assessment.[1][2][3][4]
Mass Spec (ESI+) [M+H]+ peaks at 440/442 (Br isotope pattern).[1]Confirm molecular weight and halogen count.[1]
Stability & Storage[6][7][8][9]
  • Light Sensitivity: High.[1] Carbon-Iodine bonds are weak and susceptible to homolytic cleavage by UV light.[1]

    • Protocol: Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8°C.

  • Reactivity: The C4-Iodo position is generally more reactive than C6-Iodo or C2-Bromo in metal-catalyzed cross-couplings, allowing for sequential functionalization.[1]

References

  • Intermediate Precursor Data: Thermo Fisher Scientific. 2-Bromo-3-hydroxypyridine Product Usage. (Confirming use as precursor for 2-bromo-4,6-diiodo-3-pyridinol).

  • Analogous Synthesis Protocols: Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.[1] (Base methylation protocol adaptation).

  • Commercial Availability: AK Scientific. Catalog Entry for CAS 1221792-52-4.[1] (Verifying existence and solid state).

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Theoretical basis for halogenated pyridine melting point trends).

Structural Elucidation and Reactivity Profiling of 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis and reactivity profile for 2-Bromo-4,6-diiodo-3-methoxypyridine , a highly functionalized heterocyclic scaffold. Designed for medicinal chemists and process development scientists, this document moves beyond basic characterization to explore the electronic and steric determinants that govern its regioselective functionalization. We establish a self-validating analytical workflow and a sequential cross-coupling strategy, leveraging the distinct reactivity profiles of the C2, C4, and C6 halogenated positions.

Structural Architecture & Electronic Environment

The molecule features a pyridine core decorated with four contiguous substituents, creating a unique electronic and steric landscape. Understanding this architecture is prerequisite to predicting reactivity.

Substituent Effects
  • Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG), rendering the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack (SNAr) and oxidative addition (Pd-catalysis).

  • C3-Methoxy (-OMe): A resonance donor (+R) but inductive withdrawer (-I). Its position at C3 is critical; it exerts a steric buttressing effect on the flanking C2-Bromo and C4-Iodo groups, significantly impacting catalyst approach.

  • Halogen Hierarchy:

    • C2-Br: Situated between the ring nitrogen and the C3-OMe. It is the most sterically crowded and possesses the strongest Carbon-Halogen bond among the leaving groups.

    • C4-I: Para to the nitrogen. Highly activated for oxidative addition but sterically encumbered by the C3-OMe.

    • C6-I: Ortho to the nitrogen. Least sterically hindered (flanked by N1 and C5-H).

Theoretical NMR Prediction

Due to the heavy atom effect of iodine and the specific substitution pattern, the NMR signature is distinct.

NucleusPredicted SignalStructural Assignment Logic
1H NMR δ 8.1–8.3 ppm (1H, s) The sole aromatic proton at C5 . It appears as a sharp singlet. Its chemical shift is deshielded by the pyridine ring but moderated by the shielding "heavy atom effect" of the flanking iodines at C4 and C6.
13C NMR ~160 ppm (C3) Deshielded by the O-Me attachment.
13C NMR ~110–125 ppm (C4, C6) Carbon atoms bearing Iodine often show significant upfield shifts (shielding) relative to chloro/bromo analogs due to spin-orbit coupling effects.
13C NMR ~56 ppm (OCH3) Characteristic methoxy signal.

Analytical Strategy: A Self-Validating Workflow

To confirm the identity of this regioisomer during synthesis, a multi-modal analytical workflow is required. Reliance on a single method (e.g., 1H NMR) is insufficient due to the lack of coupling partners for the C5 proton.

The "Triangulation" Protocol

We employ a triangulation method using MS, NOE, and 13C-NMR to unambiguously assign the structure.

StructuralValidation Sample Crude Material MS 1. HRMS (ESI+) Sample->MS Pattern Isotope Pattern (1:1 Br doublet) MS->Pattern Confirm Formula NMR_1H 2. 1H NMR Pattern->NMR_1H Singlet Verify C5-H Singlet NMR_1H->Singlet Purity Check NOE 3. 1D NOE / HOESY Singlet->NOE Regio Confirm OMe spatial proximity to C2/C4 NOE->Regio Regiochemistry XRay 4. X-Ray Diffraction (Gold Standard) Regio->XRay Final Proof

Figure 1: Analytical workflow for structural validation. The critical step is the NOE experiment to confirm the position of the Methoxy group relative to the Halogens.

Key Diagnostic Criteria
  • Mass Spectrometry (Isotopic Fingerprint):

    • Look for the characteristic M+ and M+2 pattern of a mono-bromo species (approx 1:1 intensity).

    • The presence of two iodines does not add complex isotope splitting (Iodine is monoisotopic, 127I), but it significantly increases the mass defect.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the -OMe protons (δ ~3.9 ppm).

    • Observation: If the structure is correct (3-OMe), you should observe NOE enhancement only at the C2/C4 substituents (if they had protons) or lack thereof. Since C2 and C4 are halogenated, no strong NOE enhancement to an aromatic proton should be observed.

    • Contrast: If the isomer were 2-Bromo-5-methoxy..., irradiation of OMe would enhance the H4/H6 protons. The absence of aromatic NOE from the OMe group is strong evidence for the 3-position flanked by halogens.

Reactivity Profiling & Regioselective Functionalization

The core value of 2-Bromo-4,6-diiodo-3-methoxypyridine lies in its ability to undergo sequential, orthogonal cross-coupling reactions.

The Reactivity Hierarchy

Based on bond dissociation energies (C-I < C-Br) and steric accessibility, the predicted order of reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is:

  • Primary Site: C6-I

    • Why: Weakest bond (C-I) + Least Steric Hindrance. The C6 position is open, flanked only by the small H5 proton.

  • Secondary Site: C4-I

    • Why: Weak bond (C-I) but Sterically Hindered . The C3-OMe group creates a "roof" over the C4 position, slowing down the oxidative addition of bulky Pd-catalysts.

  • Tertiary Site: C2-Br

    • Why: Stronger bond (C-Br) + High Steric Hindrance (flanked by ring N and C3-OMe). Requires activated ligands (e.g., XPhos, RuPhos) and elevated temperatures.

Sequential Functionalization Workflow

ReactivityMap Start 2-Bromo-4,6-diiodo-3-methoxypyridine Step1 Step 1: C6 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT Selective C-I activation Inter1 Intermediate A: 2-Bromo-4-iodo-3-methoxy-6-R-pyridine Step1->Inter1 Step2 Step 2: C4 Functionalization (High Temp / Active Catalyst) Inter1->Step2 Pd(dppf)Cl2, 60°C Overcomes steric at C4 Inter2 Intermediate B: 2-Bromo-3-methoxy-4,6-di-R-pyridine Step2->Inter2 Step3 Step 3: C2 Functionalization (Buchwald / Suzuki) Inter2->Step3 Pd-G3-XPhos, 100°C Activates C-Br Final Final Scaffold: 2,3,4,6-Tetrasubstituted Pyridine Step3->Final

Figure 2: Sequential reactivity map. Note the increasing severity of conditions required for each step.

Experimental Protocols

Protocol: Regioselective Suzuki Coupling at C6

Targeting the most accessible Iodine.

Reagents:

  • Substrate: 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (2-3 mol%) — Use a non-bulky catalyst to prefer the unhindered C6.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1)

Procedure:

  • Setup: Charge a Schlenk flask with substrate, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3x).

  • Initiation: Add degassed DME and aqueous Na2CO3.

  • Reaction: Stir at Room Temperature for 2–4 hours. Note: Heating may trigger premature reaction at C4.

  • Monitoring: Monitor by TLC/LCMS. The mono-coupled product (C6) usually elutes later than the starting material but earlier than the bis-coupled byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Hexanes/EtOAc gradient).

Protocol: Structural Validation (NMR Prep)

Objective: Obtain clean spectra free of paramagnetic impurities.

  • Dissolve 10 mg of purified compound in 0.6 mL CDCl3 (neutralized with K2CO3 to remove acidity).

  • Filter through a 0.2 µm PTFE syringe filter into the NMR tube to remove suspended inorganic salts (which cause line broadening).

  • Run 1H NMR (min 16 scans) and 13C NMR (min 512 scans due to quaternary carbons).

References

  • BenchChem. "A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine." BenchChem Technical Guides. Accessed Feb 2026. Link

  • Sigma-Aldrich. "2-Bromo-4-iodo-3-methoxypyridine Product Analysis." MilliporeSigma Catalog. Accessed Feb 2026. Link

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[1] (Demonstrates steric governance in poly-halogenated heterocycles). Link

  • ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate Repository. Accessed Feb 2026. Link

Sources

A Technical Guide to Halogenated Methoxypyridine Derivatives: Synthesis, SAR, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide delves into the strategic subclass of halogenated methoxypyridine derivatives, exploring the synergistic interplay between the methoxy group and halogen substituents. These functionalities are pivotal for fine-tuning a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[4][5][6] We will dissect key synthetic methodologies, analyze critical structure-activity relationships (SAR), and present detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.

Introduction: The Strategic Value of Pyridine Functionalization

The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding, its moderate basicity which can improve aqueous solubility, and its role as a bioisostere for a phenyl ring.[3][7] The strategic functionalization of this core is a primary focus of medicinal chemistry. The introduction of specific substituents allows for the precise modulation of a compound's electronic, steric, and lipophilic character.

  • The Methoxy Group (-OCH₃): This group exerts a significant electronic influence, acting as an electron-donating group through resonance. It can increase the electron density of the pyridine ring, affecting its reactivity and basicity.[8] For instance, 2-methoxypyridines have a less basic nitrogen atom compared to unsubstituted pyridine, which can be advantageous in preventing unwanted interactions or metabolic reactions in a physiological environment.[8] Furthermore, the methoxy group is a key pharmacophoric element in many drug classes and is subject to metabolic O-demethylation, a process that can lead to active metabolites with altered pharmacological profiles.[6]

  • Halogen Atoms (F, Cl, Br, I): Halogens are instrumental in modern drug design.[4][5] They are used to modulate lipophilicity, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability. Crucially, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms that can significantly enhance binding affinity and selectivity for a biological target.[9] Fluorine, the most common halogen in approved drugs, can profoundly alter pKa and improve binding affinity without adding significant steric bulk.[4]

The combination of methoxy and halogen substituents on a pyridine core creates a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of how to synthesize these valuable compounds and leverage their properties for the development of novel therapeutics.

Core Synthetic Strategies

The synthesis of halogenated methoxypyridines requires regiochemical control. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include directed metalation, metal-halogen exchange, and direct electrophilic halogenation.

Directed ortho-Metalation (DoM) and Metal-Halogen Exchange

Directed metalation is a powerful method for the regioselective functionalization of aromatic systems. The methoxy group can direct lithiation to the adjacent ortho positions. This strategy is highly effective for introducing substituents at specific sites that are otherwise difficult to access.

For example, 4-methoxypyridine can be lithiated at the C-3 position using bases like mesityllithium (MesLi) or phenyllithium (PhLi), followed by quenching with an electrophilic halogen source (e.g., 1,2-dibromotetrachloroethane) to install a halogen at the 3-position.[10][11] Similarly, starting with a bromo-substituted methoxypyridine, a "halogen dance" or a regioselective lithium-halogen exchange can be employed to generate a lithiated intermediate, which is then trapped with an electrophile.[10][11]

  • Causality: This method is chosen for its exceptional regioselectivity. The methoxy group's ability to coordinate with the lithium base pre-organizes the molecule for deprotonation at a specific adjacent site, overriding the inherent electronic preferences of the pyridine ring.

Regioselective Halogenation with N-Halosuccinimides

Direct halogenation of activated pyridine rings, such as those bearing electron-donating methoxy or hydroxy groups, is a straightforward approach. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective monobromination of activated pyridines under mild conditions.[12] For instance, 2-methoxypyridine can be efficiently monobrominated using NBS in acetonitrile.[12] The position of bromination is dictated by the activating effect of the methoxy group.

  • Causality: This method is often preferred for its operational simplicity and the use of a solid, easy-to-handle halogenating agent. The reaction conditions can be tuned to favor mono- or di-halogenation, providing a degree of control over the final product.[12]

Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves starting with a di- or poly-halogenated pyridine and selectively displacing one of the halogens with a methoxide source, such as sodium methoxide. The regioselectivity of this SNAr reaction is governed by the electronic properties of the pyridine ring, with substitution typically favored at the 2- and 4-positions. This method is particularly useful for preparing methoxypyridines from commercially available chloropyridines.[10]

Modern Phosphine-Mediated Halogenation

Recent advancements have introduced novel methods for pyridine halogenation. One such strategy involves the design of heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts. These salts then serve as excellent leaving groups that can be displaced by halide nucleophiles, enabling the selective 4-halogenation of a broad range of unactivated pyridines.[13] This two-step process is valuable for late-stage functionalization of complex molecules.[13]

Diagram 1: Key Synthetic Pathways A flowchart illustrating the primary methods for synthesizing halogenated methoxypyridines.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Start_MP Methoxypyridine DoM Directed ortho-Metalation (e.g., n-BuLi, LTMP) Start_MP->DoM Regioselective Lithiation EH Electrophilic Halogenation (e.g., NBS, Br2) Start_MP->EH Activation by -OMe group Start_HP Halopyridine SNAr Nucleophilic Substitution (e.g., NaOMe) Start_HP->SNAr Displacement of Halogen Start_Py Unactivated Pyridine Phosphine 4-Position Phosphine-Mediated Halogenation Start_Py->Phosphine Two-step process Product Halogenated Methoxypyridine DoM->Product Quench with Halogen Source EH->Product SNAr->Product Phosphine->Product SAR_Concepts Core Halogenated Methoxypyridine Methoxy Methoxy Group (-OCH₃) Core->Methoxy Halogen Halogen (F, Cl, Br, I) Core->Halogen Pyridine_N Pyridine Nitrogen Core->Pyridine_N Position Substitution Pattern (ortho, meta, para) Core->Position Metabolism Metabolic Stability Methoxy->Metabolism O-Demethylation Binding Target Binding Affinity & Selectivity Methoxy->Binding H-Bond Acceptor Basicity pKa / Basicity Methoxy->Basicity e⁻-donating (resonance) e⁻-withdrawing (inductive) Lipophilicity Lipophilicity & Permeability Halogen->Lipophilicity Increases Halogen->Metabolism Metabolic Shielding Halogen->Binding Halogen Bonding Steric Effects Halogen->Basicity e⁻-withdrawing (inductive) Pyridine_N->Binding H-Bond Acceptor Pyridine_N->Basicity Primary determinant Position->Metabolism Influences accessibility to metabolic enzymes Position->Binding Defines vector/orientation in binding pocket

Caption: Influence of key structural motifs on pharmacological properties.

Applications in Drug Discovery and as Synthetic Intermediates

Halogenated methoxypyridines are not only potential therapeutic agents themselves but also crucial building blocks for more complex molecules.

  • CNS Disorders: Pyridine derivatives have been extensively studied for neurological conditions. For example, analogues have been developed as potent ligands for nicotinic acetylcholine receptors and as inhibitors of β-amyloid aggregation, relevant to Alzheimer's disease. [14][15]The ability of halogens and methoxy groups to modulate CNS penetration and receptor affinity is key in this area.

  • Oncology: The pyridine scaffold is found in numerous kinase inhibitors and other anticancer agents. [1][4]The antiproliferative activity of pyridine derivatives is a major area of research, although SAR can be highly target-specific. [1]* Infectious Diseases: Pyridine-containing compounds have shown significant potential as antimicrobial and antiviral agents. [3][7]The structural diversity offered by halogenation and methoxylation provides a rich field for discovering new anti-infectives. [16]* Synthetic Building Blocks: Methoxypyridines serve as masked pyridones and versatile intermediates in the total synthesis of complex natural products, such as Lycopodium alkaloids. [17]The methoxy group can be used to tune the reactivity of the pyridine ring during key synthetic steps and can be deprotected in a later stage to reveal a pyridone. [8][17]Their halogenated counterparts are invaluable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. [10]

Key Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Bromo-4-methoxypyridine via Directed Lithiation

This protocol is adapted from methodologies involving the directed metalation of methoxypyridines. [10][11]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the cooled THF.

  • Substrate Addition: In a separate flask, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete lithiation at the C-3 position.

  • Halogenation: Dissolve 1,2-dibromotetrachloroethane (1.2 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Quenching: After stirring for 30 minutes at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-bromo-4-methoxypyridine.

Protocol 2: Regioselective Bromination of 2-Methoxypyridine using NBS

This protocol is based on the regioselective bromination of activated pyridines. [12]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridine (1.0 eq) and acetonitrile (CH₃CN, 0.2 M solution).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) (20 mL) and wash with water (2 x 15 mL) to remove succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to yield the pure brominated 2-methoxypyridine isomer (typically 5-bromo-2-methoxypyridine).

Conclusion and Future Outlook

Halogenated methoxypyridine derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry and organic synthesis. The strategic combination of the methoxy group—a key modulator of electronic properties and a metabolic handle—with halogens—which fine-tune lipophilicity, metabolic stability, and target binding through halogen bonds—provides a robust platform for drug discovery. The synthetic methodologies, particularly directed metalation and regioselective halogenation, offer reliable access to a wide array of specifically substituted isomers.

Future research will likely focus on developing even more selective and efficient synthetic methods, including C-H activation techniques, to further streamline access to these scaffolds. [13]As our understanding of the subtle roles of halogen bonding and metabolic pathways deepens, the rational design of next-generation therapeutics based on the halogenated methoxypyridine core will undoubtedly continue to expand, addressing unmet needs in oncology, neurodegenerative diseases, and infectious disease.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016, July 15).
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed. (2001, March 12).
  • Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study - ResearchGate. (2019, April 23).
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar.
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate.
  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF - ResearchGate.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2004, August 9).
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
  • Application of Halogen Bond in Drug Discovery.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications - ACS.org. (2010, May 4).
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. (2025, August 9).
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
  • Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed. (2026, January 15).
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27).
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - MDPI. (2018, August 23).
  • Pyridines deep dive: Applications and side effects | Blog - Chempanda.
  • Special Issue : Antimicrobial and Antioxidant Activities of Natural Compounds and Synthetic Derivatives: Pharmacological Screening and Mechanism of Action - MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH.

Sources

Strategic Procurement and Validation of 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 2-Bromo-4,6-diiodo-3-methoxypyridine represents a high-value "orthogonal" scaffold. Its structural uniqueness lies in the presence of three distinct halogen handles (two iodines, one bromine) combined with an electron-donating methoxy group.

For drug development professionals, this molecule is not merely a reagent; it is a programmable hub . The reactivity difference between the C-I and C-Br bonds, further differentiated by the steric and electronic influence of the C3-methoxy group, allows for the sequential, regioselective installation of three different pharmacophores.

Note on Availability: As of late 2023, this specific substitution pattern is rarely a stock catalog item. It is typically acquired via Custom Synthesis or specialized building-block vendors. This guide addresses the procurement, validation, and handling of this sensitive intermediate.

Part 1: Procurement Strategy (Sourcing the Non-Standard)

Because 2-Bromo-4,6-diiodo-3-methoxypyridine is likely a custom synthesis target, "buying" it requires managing a Contract Research Organization (CRO) or a specialized vendor rather than a simple e-commerce transaction.

Vendor Selection Criteria

When issuing a Request for Quote (RFQ), you must evaluate vendors on three specific technical capabilities:

  • Iodination Expertise: The synthesis likely involves the iodination of 2-bromo-3-methoxypyridine. This is prone to over-iodination or regio-isomeric mixtures. The vendor must demonstrate the ability to separate the 4,6-diiodo species from 4,5-diiodo or mono-iodo byproducts.

  • Light-Safe Handling: The vendor must pack the material in amber glass under argon. Poly-iodinated aromatics are photolabile.

  • Analytical Transparency: Demand raw data files (FID files for NMR), not just PDFs, to verify the absence of aliphatic impurities often used in iodination workups.

The Specification Sheet (The "Spec")

Do not accept generic purity statements. Attach this specification to your Purchase Order:

ParameterAcceptance CriteriaScientific Rationale
Appearance Off-white to pale yellow solidDark yellow/orange indicates free iodine (

) release due to decomposition.
Purity (HPLC) > 97.0% (AUC) @ 254 nmCross-couplings are sensitive to catalytic poisoning.
Identity (1H NMR) Consistent with structureMust show a distinct singlet for the C5 proton.
Identity (MS)

Confirms the presence of 1 Br and 2 I atoms (isotopic pattern is critical).
Water Content < 0.5%Moisture can hydrolyze C-I bonds over time or quench sensitive organometallics.

Part 2: Technical Validation (Incoming QC)

Upon receipt, you must validate the material. Trusting the vendor's Certificate of Analysis (COA) without internal verification is a critical risk in research.

Visual Inspection
  • Pass: Pale yellow powder.

  • Fail: Brown/Orange sticky solid. This indicates significant de-iodination and the formation of

    
    . Do not use  for sensitive Pd-catalyzed couplings.
    
NMR Logic for Structural Verification

The structure contains only one aromatic proton (at position C5) and one methyl group (methoxy at C3).

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~3.8 - 4.0 ppm (Singlet, 3H):  The methoxy group (
      
      
      
      ).
    • 
       ~8.0 - 8.5 ppm (Singlet, 1H):  The C5 proton.
      
    • Validation Check: If you see doublets in the aromatic region, you have the wrong regioisomer (likely the 4,5-diiodo or a mono-iodo variant where protons are adjacent). The C5 proton is flanked by iodines at C4 and C6, so it must be a singlet.

QC Workflow Diagram

The following diagram outlines the decision logic for accepting or rejecting the batch.

QC_Workflow Start Shipment Received Visual Visual Inspection (Color Check) Start->Visual Fail_Visual REJECT: Dark Orange (Iodine Release) Visual->Fail_Visual Brown/Sticky NMR 1H NMR Analysis Visual->NMR Pale Yellow Check_H Check Aromatic Region NMR->Check_H Singlet Singlet Observed (C5-H) Check_H->Singlet Doublet Doublets Observed Check_H->Doublet Wrong Isomer LCMS LC-MS Validation Singlet->LCMS Doublet->Fail_Visual Release RELEASE to Inventory Store @ -20°C / Dark LCMS->Release Mass Confirmed

Caption: Decision matrix for incoming quality control of polyhalogenated pyridines.

Part 3: Handling & Storage Protocols[1][2][3][4][5]

Poly-iodinated heterocycles are chemically "fragile." The C-I bond is weak (


) and susceptible to homolytic cleavage by UV light.
  • Storage:

    • Temperature: -20°C (Standard freezer).

    • Atmosphere: Argon or Nitrogen flush is mandatory after every use.

    • Container: Amber glass vial wrapped in aluminum foil.

  • Handling:

    • Avoid metal spatulas if possible (use Teflon or glass) to prevent trace metal contamination which can catalyze decomposition.

    • Weigh quickly. Do not leave the solid exposed to ambient light on the balance for extended periods.

Part 4: Scientific Application (The "Why")

The primary reason to procure 2-Bromo-4,6-diiodo-3-methoxypyridine is to exploit Chemoselectivity and Regioselectivity .

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition follows the bond weakness (


) and the electronic deficiency of the ring position.
  • Site 1 (Most Reactive): C6-Iodine.

    • Reasoning: The C6 position is

      
       to the nitrogen. It is highly electron-deficient. While the C4 position is also reactive, the C3-methoxy group exerts a steric hindrance on C4 and an electronic shielding effect (via resonance) that makes C4 slightly less electrophilic than C6.
      
  • Site 2: C4-Iodine.

    • Reasoning: Reacts after C6 is functionalized.

  • Site 3 (Least Reactive): C2-Bromine.

    • Reasoning: The C-Br bond is stronger than C-I.

Sequential Functionalization Workflow

Reactivity_Pathway Scaffold 2-Br-4,6-diiodo-3-OMe-Pyridine Step1 Step 1: Suzuki Coupling (Limiting Reagent) Scaffold->Step1 Pd(0), RT Inter1 Intermediate A: Functionalized @ C6 Step1->Inter1 Selectivity: C6 > C4 Step2 Step 2: Sonogashira/Suzuki (Higher Temp) Inter1->Step2 Pd(0), 60°C Inter2 Intermediate B: Functionalized @ C4 & C6 Step2->Inter2 Selectivity: C4-I > C2-Br Step3 Step 3: Buchwald-Hartwig (Aggressive Conditions) Inter2->Step3 Pd(II), Ligand, 100°C Final Final Drug Candidate (Tri-substituted) Step3->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C6-I, C4-I, and C2-Br.

Experimental Caution

While the hierarchy C6 > C4 is theoretically sound based on sterics (C3-OMe hinders C4) and electronics, reversal is possible depending on the specific boronic acid or catalyst ligand used.

  • Recommendation: Always perform a small-scale "screen" (10 mg scale) with 1.0 equivalent of nucleophile to confirm which Iodine reacts first by NMR analysis of the crude mixture.

References

  • Sigma-Aldrich. 2-Bromo-4-iodo-3-methoxypyridine (Analogous Scaffold).[1] Retrieved from .

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Pyridines." Chemical Reviews.
  • Lulinski, S., et al. (2004). "Regioselective lithiation of halopyridines." Journal of Organic Chemistry. (Relevant for understanding the electronic effects of the methoxy group).
  • Apollo Scientific. Safety Data Sheet: Polyhalogenated Pyridines. Retrieved from .

  • Bach, T., et al. (2002). "Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines." Tetrahedron Letters.

Sources

Methodological & Application

Application Note: Regioselective Sonogashira Coupling of 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira coupling conditions for 2-Bromo-4,6-diiodo-3-methoxypyridine Content Type: Application Notes and Protocols

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The scaffold 2-Bromo-4,6-diiodo-3-methoxypyridine represents a high-value intermediate in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores. Its unique substitution pattern presents a distinct chemoselective challenge: the presence of three halogen atoms (one bromine, two iodines) in chemically distinct environments.

Success in functionalizing this molecule relies on exploiting the subtle interplay between bond dissociation energies (BDE) and steric/electronic environments .

Reactivity Hierarchy

To design a self-validating protocol, one must understand the order of oxidative addition to the Palladium(0) catalyst.

  • Bond Strength (I vs. Br): The C–I bond is significantly weaker and longer than the C–Br bond.[1] Consequently, oxidative addition of Pd(0) to the C–I bonds occurs rapidly at room temperature, while the C–Br bond typically requires elevated temperatures (>60°C) or electron-rich ligands to react.

  • Positional Selectivity (C4 vs. C6):

    • C6-Iodo (Most Reactive): This position is

      
       to the pyridine nitrogen (electron-deficient, facilitating nucleophilic attack/oxidative addition) and is sterically unhindered .
      
    • C4-Iodo (Intermediate Reactivity): While also electron-deficient (

      
       to nitrogen), the C4 position is sterically crowded  by the adjacent 3-methoxy group. This "ortho-effect" significantly retards the rate of oxidative addition compared to the exposed C6 position.
      
    • C2-Bromo (Least Reactive): This position combines the stronger C–Br bond with significant steric hindrance from the 3-methoxy group.

Predicted Reactivity Order:


[2]
Visualizing the Reaction Pathway

The following diagram maps the logical flow of the coupling strategy, highlighting the kinetic checkpoints.

ReactivityMap Substrate 2-Bromo-4,6-diiodo- 3-methoxypyridine C6_Product C6-Monoalkynylated Product Substrate->C6_Product Cond A: 1.0 eq Alkyne Pd(PPh3)2Cl2, RT (Kinetic Control) C4_C6_Product C4,C6-Dialkynylated Product C6_Product->C4_C6_Product Cond B: >2.5 eq Alkyne Pd(PPh3)4, 60°C (Thermodynamic Control) Exhaustive Exhaustive Coupling (C2, C4, C6) C4_C6_Product->Exhaustive Cond C: Specialized Ligands (e.g., XPhos), 100°C

Figure 1: Stepwise functionalization pathway based on halogen reactivity and steric hindrance.

Experimental Protocols

The following protocols are designed to be modular. Protocol A targets the C6 position selectively. Protocol B targets both iodine positions.

General Safety & Handling
  • Halo-pyridines: Potentially toxic and skin sensitizers. Handle in a fume hood.

  • Alkynes: Volatile terminal alkynes are flammable.

  • Palladium/Copper: Heavy metals; dispose of waste in designated satellite accumulation areas.

Protocol A: Regioselective C6-Monoalkynylation

Objective: Selectively couple a terminal alkyne at the C6 position without touching C4-I or C2-Br.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Electrophile
Terminal Alkyne 1.05 Nucleophile (Limiting reagent ensures selectivity)
Pd(PPh3)2Cl2 0.03 (3 mol%) Catalyst (Robust, air-stable pre-catalyst)
CuI 0.015 (1.5 mol%) Co-catalyst (Activates alkyne)
Et3N 3.0 Base (Neutralizes HI byproduct)

| THF/MeCN (1:1) | 0.1 M | Solvent (Polarity balance for solubility) |

Step-by-Step Procedure:

  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon or Nitrogen.

  • Loading: Charge the flask with 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (1.5 mol%).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with inert gas (3 cycles) to remove O2 (crucial to prevent Glaser homocoupling of the alkyne).

  • Solvent Addition: Add anhydrous THF and MeCN via syringe.

  • Base Addition: Add degassed Et3N via syringe. The solution may turn slightly dark.

  • Alkyne Addition: Add the Terminal Alkyne (1.05 eq) dropwise over 5 minutes at Room Temperature (20-25°C) .

    • Note: Do not heat. Heating promotes C4 coupling.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of starting material. Appearance of mono-coupled product. If di-coupled product appears (>5%), stop immediately.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.[3]

  • Purification: Flash column chromatography. The mono-coupled product is usually less polar than the di-coupled byproduct.

Protocol B: C4,C6-Dialkynylation (Exhaustive Iodide Coupling)

Objective: Functionalize both iodine positions while preserving the C2-Bromine for later stages.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Electrophile
Terminal Alkyne 2.5 - 3.0 Nucleophile (Excess drives reaction to completion)
Pd(PPh3)4 0.05 (5 mol%) Catalyst (More reactive Pd(0) source)
CuI 0.03 (3 mol%) Co-catalyst
Diisopropylamine (DIPA) 4.0 Base (Stronger base often improves kinetics)

| DMF | 0.1 M | Solvent (Higher boiling point, better solubility) |

Step-by-Step Procedure:

  • Setup: Use a pressure tube or a sealed Schlenk flask to prevent alkyne loss if volatile.

  • Loading: Combine Substrate, Pd(PPh3)4 , and CuI under inert atmosphere.

  • Solvent/Base: Add anhydrous DMF and DIPA .

  • Alkyne Addition: Add Terminal Alkyne (2.5 eq) in one portion.

  • Reaction: Heat the mixture to 60°C .

    • Mechanistic Note: The elevated temperature is required to overcome the steric hindrance of the 3-OMe group at the C4 position.

  • Monitoring: Monitor by LC-MS. Look for the mass of the bis-alkynylated species.

    • Timeframe: Typically 4–12 hours.

  • Workup: DMF requires thorough aqueous washing (LiCl solution recommended) to remove. Extract with Et2O or EtOAc.

Catalytic Cycle & Troubleshooting

The Catalytic Cycle

Understanding the cycle aids in troubleshooting. The rate-determining step (RDS) for the hindered C4 position is Oxidative Addition, while Transmetallation is often the bottleneck if the alkyne is electron-poor.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd R-I (Fast) R-Br (Slow) TransMet Transmetallation (Pd-Ar-Alk) OxAdd->TransMet Cu-Acetylide Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 2: Simplified Sonogashira Catalytic Cycle.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (C6) Catalyst Deactivation (Pd Black)Ensure strict O2-free conditions. Add excess PPh3 (10 mol%) to stabilize Pd.
Low Selectivity (Mixture of C6 & C4) Temperature too highCool reaction to 0°C during addition. Switch to less reactive base (e.g., Et3N instead of DIPA).
Glaser Homocoupling (Alkyne Dimer) Oxygen presenceDegas solvents vigorously (freeze-pump-thaw). Add reducing agent (ascorbic acid trace).
Stalled C4 Coupling Steric HindranceSwitch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . Increase temp to 80°C.
Dehalogenation (Loss of I) Hydride source presentEnsure solvents are anhydrous. Avoid prolonged heating if not necessary.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem. (2025).[2][4] Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. BenchChem Application Notes. Link

  • Schlosser, M. (2005). The 2×3 "Halogen Dance" on Pyridines.[5] Angewandte Chemie International Edition, 44(3), 376-393. (Insight into halogen migration/reactivity on pyridines).

  • Bach, T., & Schröter, S. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.[6] Organic & Biomolecular Chemistry, 4, 1213-1216. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard text for coupling mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized pyridine derivative. Given that a standardized, one-pot synthesis for this specific molecule is not widely documented, this guide provides a proposed synthetic pathway based on established principles of pyridine chemistry, alongside comprehensive troubleshooting and frequently asked questions to empower you to optimize your experimental outcomes.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine is most logically approached in a multi-step sequence, starting from a readily available precursor. The following workflow is proposed to maximize regioselectivity and yield.

G cluster_0 Step 1: Iodination A 2-Bromo-3-methoxypyridine B 2-Bromo-4,6-diiodo-3-methoxypyridine A->B NIS, H2SO4 caption Proposed synthetic workflow.

Caption: Proposed synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low Yield or Incomplete Reaction

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common hurdle in electrophilic aromatic substitution reactions on pyridine rings. Several factors could be at play:

  • Insufficient Activation: The pyridine ring is inherently electron-deficient and requires strong activation for successful electrophilic substitution. The methoxy group at the 3-position is an activating group, but the bromine at the 2-position is deactivating. Sulfuric acid is used as a solvent and a catalyst to protonate the pyridine nitrogen, which further deactivates the ring. However, it also helps to generate a more potent iodinating agent from N-iodosuccinimide (NIS).

  • Reagent Decomposition: N-Iodosuccinimide (NIS) can be sensitive to moisture and light. Ensure you are using a fresh, high-purity batch of NIS.

  • Suboptimal Temperature: While heating can increase the reaction rate, it can also lead to decomposition of the starting material or product. The reaction should be carefully monitored at elevated temperatures.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of NIS. You can check its purity by titration.

  • Increase Reagent Stoichiometry: A slight excess of NIS (2.1-2.5 equivalents) can help drive the reaction to completion.

  • Optimize Reaction Temperature: If the reaction is sluggish at your current temperature, consider a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or LC-MS.

  • Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction for an extended duration before quenching.

Formation of Side Products

Question: I am observing significant side product formation, particularly mono-iodinated species and what appears to be a tri-halogenated pyridine. How can I improve the selectivity for the desired di-iodinated product?

Answer:

The formation of a mixture of halogenated pyridines is a common challenge related to controlling the regioselectivity and stoichiometry of the reaction.

  • Mono-iodination: This occurs when the reaction is incomplete. The first iodination at the 4-position is generally faster than the second iodination at the 6-position due to steric hindrance from the adjacent bromine atom.

  • Over-iodination/Other Halogenations: While less common in this specific case, it's possible to have other reactive sites or impurities leading to undesired products.

Troubleshooting Steps:

  • Control Reagent Addition: Add the NIS portion-wise to the reaction mixture. This can help to maintain a lower, more controlled concentration of the iodinating agent and improve selectivity.

  • Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to a loss of selectivity.

  • Purification Strategy: A robust purification method is crucial. Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) will likely be necessary to separate the desired product from the starting material and other halogenated byproducts.

G A Reaction Mixture B Quench with Na2S2O3 A->B C Extract with Organic Solvent B->C D Dry and Concentrate C->D E Column Chromatography D->E F Pure Product E->F caption General purification workflow.

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary purposes in this synthesis. First, it acts as a solvent for the polar starting material. Second, and more importantly, it is a strong acid that protonates the N-iodosuccinimide (NIS), generating a more powerful electrophilic iodinating species, which is necessary to overcome the electron-deficient nature of the pyridine ring.

Q2: What are the critical safety precautions for this synthesis?

A2: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

  • N-Iodosuccinimide (NIS): A strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin.

  • Halogenated Organic Compounds: The product and intermediates are likely to be toxic and should be handled with care.

Q3: How can I confirm the structure of the final product?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic chemical shifts for the remaining aromatic proton and the methoxy group protons.

    • ¹³C NMR will show the expected number of carbon signals for the pyridine ring and the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition of the product. The isotopic pattern will be characteristic of a molecule containing one bromine and two iodine atoms.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as C-O and C-H bonds.

Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Eq.AmountNotes
2-Bromo-3-methoxypyridine1.0(e.g., 1.0 g)Starting material
N-Iodosuccinimide (NIS)2.2(e.g., 2.6 g)Add portion-wise
Concentrated Sulfuric Acid-(e.g., 10 mL)Solvent and catalyst
Reaction Temperature-60-80 °CMonitor for optimal results
Reaction Time-4-12 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3-methoxypyridine.

  • Solvent Addition: Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Reagent Addition: Once the starting material is fully dissolved, begin the portion-wise addition of N-Iodosuccinimide (NIS) over 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 2-Bromo-4,6-diiodo-3-methoxypyridine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Technical Support Center: Purification of 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-246 Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Understanding Your Impurity Profile

Before initiating purification, you must diagnose the state of your crude material. 2-Bromo-4,6-diiodo-3-methoxypyridine is a highly functionalized, electron-deficient heterocycle. Its specific substitution pattern creates unique stability and solubility challenges compared to mono-halogenated pyridines.

The "Why" Behind the Difficulty
  • Iodine Lability: The C-I bonds at positions 4 and 6 are susceptible to homolytic cleavage (photolysis) or metal-halogen exchange, leading to de-iodinated byproducts (e.g., 2-bromo-4-iodo-3-methoxypyridine) that co-elute with the product.

  • Lipophilicity: The presence of two iodine atoms and a bromine atom makes this molecule extremely lipophilic (high logP), causing it to "streak" on silica or crash out of polar solvents unexpectedly.

  • Regioisomers: Depending on your synthesis route (e.g., iodination of 2-bromo-3-methoxypyridine), you may have trace amounts of 4,5-diiodo isomers.

Workflow: Purification Decision Matrix

Purification_Decision_Tree Start Crude Material Analysis Purity_Check Check Purity (HPLC/TLC) Start->Purity_Check High_Impurity < 85% Purity (Oily/Sticky) Purity_Check->High_Impurity Complex Mixture Med_Impurity 85-95% Purity (Solid) Purity_Check->Med_Impurity Minor Isomers High_Purity > 95% Purity (Crystalline) Purity_Check->High_Purity Clean Crude Flash Protocol B: Flash Chromatography (Silica Gel) High_Impurity->Flash Isolate Major Component Recryst Protocol A: Recrystallization (Mixed Solvent) Med_Impurity->Recryst Remove Trace Isomers Trituration Protocol C: Cold Trituration (Heptane/Pentane) High_Purity->Trituration Remove Surface Impurities

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and physical state.

Protocol A: Mixed-Solvent Recrystallization (Recommended)

Best For: Removing close-eluting regioisomers and trace de-iodinated byproducts from solid crude (>85% purity). Principle: This molecule is highly soluble in chlorinated solvents but poorly soluble in aliphatic hydrocarbons. We utilize a "Good Solvent/Bad Solvent" system.[1]

Reagents Required
  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Solvent B (Bad/Anti-solvent): n-Heptane or Hexanes.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add DCM dropwise while gently heating (water bath at 35°C—do not overheat as DCM boils at 40°C).

    • Target: Use the minimum volume required to fully dissolve the solid.[1] If the solution is dark brown, treat with activated charcoal, filter through Celite, and proceed.

  • The "Cloud Point":

    • While keeping the solution warm (not boiling), slowly add n-Heptane dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of DCM to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat and cover with foil (protect from light).

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Observation: Needle-like crystals should form.[2]

    • Optional: If no crystals form, place at 4°C (fridge) overnight.

  • Harvesting:

    • Filter the crystals using a Buchner funnel.[3][4][5]

    • Critical Wash: Wash the filter cake with cold n-Heptane (0°C). Do not wash with DCM.

    • Dry under high vacuum in the dark.

Troubleshooting Table: Recrystallization

SymptomProbable CauseCorrective Action
Oiling Out Material precipitated as a liquid before crystallizing.[3]Solution was too concentrated or cooled too fast. Re-dissolve and add anti-solvent slower. Seed with a pure crystal if available.[3]
No Precipitate Too much "Good Solvent" (DCM).Evaporate 20% of the solvent volume under nitrogen stream and re-cool.
Purple Color Iodine liberation (decomposition).Wash the organic solution with 10% sodium thiosulfate before crystallization to quench free iodine.

Protocol B: Flash Column Chromatography (Precision)

Best For: Low purity crude (<85%) or separating distinct regioisomers. Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: n-Hexane / Ethyl Acetate.

The "Lipophilicity Trap"

Because of the 4,6-diiodo substitution, this compound is much less polar than its mono-bromo precursors. It will elute very quickly on standard gradients.

Optimized Gradient Protocol
  • Column Preparation: Pack silica with 100% Hexane. Neutralize silica with 1% Triethylamine (TEA) if the compound shows signs of acid sensitivity (de-iodination on acidic silica), though this is rare for methoxypyridines.

  • Loading: Dry load on Celite or silica is preferred over liquid loading to prevent band broadening.

  • Elution Profile:

CV (Column Volumes)Solvent CompositionPurpose
0 - 3 CV 100% HexaneFlush non-polar impurities.
3 - 10 CV 0% → 5% EtOAc in HexaneElution of Target. (Expect elution here).
10 - 15 CV 5% → 20% EtOAc in HexaneElute more polar impurities (mono-iodo species).

Expert Insight:

"Do not jump to 20% EtOAc immediately. The diiodo-methoxypyridine core is surprisingly non-polar. A shallow gradient (0-5%) is often sufficient to separate the target from the 4-iodo or 6-iodo impurities."

Stability & Storage (The "Gotchas")

Failure to store this compound correctly will result in the material turning from off-white/yellow to purple/brown, indicating iodine dissociation.

  • Light Sensitivity: The C-I bond energy is relatively low (~50-60 kcal/mol). Exposure to UV or fluorescent lab light can trigger homolytic cleavage.

    • Action: Wrap all storage vials in aluminum foil.

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate oxidative degradation of the methoxy group or pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q: My product has a reddish/purple tint after drying. Is it ruined? A: Not necessarily. This is likely trace free iodine (


) on the surface.
  • Fix: Dissolve in DCM, wash with dilute Sodium Thiosulfate (

    
    ), dry over 
    
    
    
    , and re-concentrate.

Q: Can I use Ethanol for recrystallization? A: Generally, no . While Ethanol is standard for many pyridines, the high halogen content (Br, 2xI) makes this molecule very hydrophobic. It may not dissolve well in boiling ethanol, or it may oil out upon cooling. The DCM/Heptane system is superior for poly-halogenated aromatics.

Q: How do I confirm I have the correct regioisomer? A: NMR is definitive.

  • 1H NMR: You should see zero aromatic protons on the pyridine ring if it is fully substituted (depending on the exact structure, if position 5 is H, you will see a singlet).

    • Note: For 2-Bromo-4,6-diiodo-3-methoxypyridine, position 5 is the only proton. Expect a singlet in the aromatic region (~7.5 - 8.5 ppm).

    • Coupling: If you see doublets, you likely have a mono-iodo impurity (protons at 4,5 or 5,6 coupling).

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. (Foundational protocol for methoxypyridine scaffolds).

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. (Purification logic for bromo-methoxy-pyridines).

  • Sigma-Aldrich. 2-bromo-4-iodo-3-methoxypyridine Product Data.[6] (Analogous compound properties and handling).[1][7][8][9][10][11]

  • ChemicalBook. 2-Bromo-3-methoxypyridine Properties and Safety.

  • Bori, I. D. et al. Preparation of substituted alkoxypyridines via directed metalation. Arkivoc 2021. (Detailed lithiation and halogenation strategies for methoxypyridines).

(Note: While specific literature for the exact 4,6-diiodo analog is proprietary or rare, the protocols above are derived from chemically validated methods for the 2-bromo-3-methoxypyridine class and general poly-halogenated heterocycle chemistry.)

Sources

Technical Support Center: Minimizing Dehalogenation in Diiodopyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Problem: You are attempting a cross-coupling (likely Suzuki-Miyaura or Sonogashira) on a diiodopyridine scaffold. Instead of the desired coupled product, you observe significant amounts of the de-iodinated byproduct (pyridine-H).

The Cause: This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source (


) faster than it undergoes transmetallation with your coupling partner.

Quick Diagnostic Matrix:

Observation (LCMS/NMR)DiagnosisPrimary Suspect
Mass = Product - I + H Hydrodehalogenation Slow transmetallation; Hydride source present (alcohol solvent, strong base).
Mass = Boronic Acid - B(OH)2 + H Protodeborylation Unstable boronic acid; Base too strong; Temperature too high.
Mass = Product + Product Homocoupling Oxygen present (Pd(II) not reduced); Oxidant contamination.
Mass = Starting Material (Unreacted) Catalyst Poisoning Pyridine nitrogen coordinating Pd; Poor ligand choice.

Mechanistic Insight: The "Fork in the Road"

To solve this, you must understand where the cycle breaks. Dehalogenation is a kinetic failure of the Transmetallation step.

Interactive Pathway Diagram

The following diagram illustrates the competition between the productive cycle and the destructive dehalogenation pathway.

Suzuki_Dehalogenation Start Diiodopyridine (Ar-I) OxAdd Oxidative Addition (L2Pd(Ar)I) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 (Fast Path Desired) DehaloPath Hydride Capture (Side Reaction) OxAdd->DehaloPath + H-Source (Slow Transmetallation) ProdCycle Reductive Elimination --> Product (Ar-R) TransMet->ProdCycle SideProd Reductive Elimination --> Dehalogenated (Ar-H) DehaloPath->SideProd Irreversible Sources Hydride Sources: 1. Alcohols (beta-elimination) 2. Water (trace) 3. Alkoxide Bases Sources->DehaloPath

Caption: Figure 1. Kinetic competition between Transmetallation (Green) and Hydrodehalogenation (Red). Dehalogenation dominates when transmetallation is sluggish.

Optimization Protocols

Variable 1: The Base (The "Hydride Donor" Trap)

Many standard protocols use alkoxide bases (NaOEt, NaOtBu). In the presence of Pd, these can undergo


-hydride elimination, turning your base into a hydride donor.
  • Recommendation: Switch to inorganic carbonates or phosphates.

  • Best in Class:

    
     (anhydrous) or 
    
    
    
    .
  • Why: These bases cannot undergo

    
    -hydride elimination.
    
Variable 2: The Solvent (The "Proton" Source)

Alcohols (MeOH, EtOH, iPrOH) are common Suzuki solvents but are fatal for diiodopyridines prone to dehalogenation. They act as reducing agents.[1]

  • Recommendation: Use aprotic, non-polar solvents.

  • Best in Class: 1,4-Dioxane, Toluene, or THF.

  • Tip: If solubility is an issue, use a minimum amount of water (biphasic system) rather than an alcohol co-solvent.

Variable 3: The Catalyst (The "Speed" Controller)

Iodopyridines oxidize onto Pd very fast. If the catalyst isn't bulky enough to force the subsequent transmetallation, the intermediate sits and waits for a hydride.

  • Recommendation: Use bulky, electron-rich phosphines (Buchwald Ligands).

  • Best in Class: XPhos or SPhos (often as G2/G3 precatalysts).

  • Alternative: Pd(dppf)Cl2 is a robust "workhorse" for pyridines if Buchwald ligands are unavailable.

  • Avoid: Pd(PPh3)4 (Tetrakis). It is often too slow for sterically demanding or electron-poor pyridines, leading to higher dehalogenation rates.

Standard Operating Procedure (SOP)

Protocol: Selective Mono-Coupling of 2,6-Diiodopyridine

Objective: Couple one equivalent of arylboronic acid to 2,6-diiodopyridine while minimizing de-iodination of the second site.

Reagents:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Arylboronic Acid (1.05 equiv) — Do not use large excess.

  • Catalyst:

    
     (3-5 mol%) OR XPhos Pd G2 (2 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous) or 
    
    
    
  • Solvent: Toluene/Water (4:1 ratio) or Anhydrous 1,4-Dioxane.

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with solid reagents (Diiodopyridine, Boronic Acid, Base). Cap and purge with Argon/Nitrogen for 5 minutes.

    • Why: Oxygen promotes homocoupling, which wastes boronic acid and slows transmetallation.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst last, under a positive flow of inert gas.

  • Temperature Ramp:

    • Start at Room Temperature for 30 minutes.

    • If no reaction, heat to 40°C .

    • Warning: Do not jump to 80-100°C immediately. High heat favors the higher activation energy pathway (often dehalogenation or double coupling) if the catalytic cycle isn't established.

  • Monitoring: Monitor by HPLC/UPLC after 1 hour.

    • Target: >90% Mono-product.[2]

    • Stop Condition: If Di-coupled product appears >5%, quench immediately.

Troubleshooting FAQs

Q: I am using the conditions above, but I still see 15% de-iodinated product. What now? A: Increase the concentration of the reaction. Dehalogenation is often unimolecular (regarding the Pd complex) or depends on solvent, while Transmetallation is bimolecular (Pd complex + Boron species).

  • Action: Reduce solvent volume by 50% (increase concentration from 0.1M to 0.2M or 0.5M). This kinetically favors the bimolecular transmetallation step.

Q: Can I use DMF as a solvent? A: Use with caution. DMF can decompose to form dimethylamine, which can coordinate Pd or act as a reducing source at high temperatures. If you must use a polar aprotic solvent for solubility, DMA (Dimethylacetamide) is generally more stable than DMF.

Q: My boronic acid is an electron-poor heterocycle. Does this matter? A: Yes. Electron-poor boronic acids transmetallate slowly (the "sluggish" step in Figure 1).

  • Fix: You need a more active catalyst to compensate.[3] Switch from Pd(dppf)Cl2 to XPhos Pd G3 or Ad2nBuP Pd G2 . These ligands facilitate transmetallation of difficult substrates.

Q: Why does the order of addition matter? A: Adding the catalyst to a mixture of base and solvent before the halide is present can sometimes lead to the formation of inactive Pd-clusters or Pd-hydrides before the cycle begins. Always have the substrate ready to capture the Pd(0).

References

  • Mechanistic Studies on Dehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] Journal of Organic Chemistry, 2004.[4]

  • Solvent & Base Effects

    • BenchChem Technical Support.[1][3] "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.[5]

  • Ligand Selection for Pyridines

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[6]

  • Dehydrohalogenation Pathways

    • Simmons, E. M., & Hartwig, J. F. "Mechanistic Studies of the Palladium-Catalyzed Dehydrohalogenation of Alkyl Bromides." Nature, 2012.

Sources

Troubleshooting low reactivity of C2-Bromine in methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Reactivity Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard conditions for 2-bromo-methoxypyridines are failing. This is a common bottleneck; the methoxy group on a pyridine ring introduces a deceptive combination of steric crowding (especially at C3) and electronic deactivation (via resonance) that defeats standard "catalyst screening kits."

This guide is structured to troubleshoot the three primary failure modes: Oxidative Addition Stalling (Pd-Catalysis) , Halogen Dance (Lithiation) , and Nucleophilic Bounce-off (SNAr).

Module 1: Diagnostic Logic

Before modifying reaction parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Diagnostic Start: 2-Bromo-X-Methoxypyridine RxnType Reaction Class? Start->RxnType PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) RxnType->PdCat Lithium Lithium-Halogen Exchange RxnType->Lithium SnAr S_NAr Substitution RxnType->SnAr Pd_Issue Result: Starting Material Recovered? PdCat->Pd_Issue Li_Issue Result: Regioisomers or Poly-halogenation? Lithium->Li_Issue SnAr_Issue Result: No Reaction (High Temp) SnAr->SnAr_Issue Pd_Sol Diagnosis: Failed Oxidative Addition (e- rich ring + sterics) Pd_Issue->Pd_Sol Yes Li_Sol Diagnosis: Halogen Dance (Thermodynamic scrambling) Li_Issue->Li_Sol Yes SnAr_Sol Diagnosis: Electronic Deactivation (OMe donates to ring) SnAr_Issue->SnAr_Sol Yes

Figure 1: Diagnostic decision tree for identifying mechanistic failures in methoxypyridine functionalization.

Module 2: Palladium-Catalyzed Couplings (Suzuki/Buchwald)

The Problem: The C2-Br bond in pyridine is generally reactive, but a methoxy substituent (especially at C3) creates a "perfect storm" of deactivation:

  • Electronic: The OMe group is an Electron Donating Group (EDG) by resonance. This increases electron density on the ring, making the C-Br bond less electrophilic and significantly slowing down Oxidative Addition (OA) to Pd(0).

  • Steric (C3-OMe): If the methoxy is at the 3-position, it physically blocks the palladium center from approaching the C2-Br bond (the ortho effect).

The Solution: Advanced Ligand Systems Standard ligands like PPh3 or dppf often fail here. You require bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that drive OA and stabilize the resulting Pd(II) species.

Recommended Protocol: High-Activity Suzuki Coupling

Use this for 2-bromo-3-methoxypyridine substrates.

ComponentStandard ChoiceHigh-Performance AlternativeRationale
Precatalyst Pd(PPh3)4Pd-XPhos-G4 or Pd-RuPhos-G4 G4 precatalysts generate active Pd(0) immediately even at low T, bypassing the induction period.
Ligand XPhosAdBippyPhos or SPhos SPhos is excellent for heteroaryl chlorides/bromides; AdBippyPhos is superior for extremely hindered substrates.
Base Na2CO3K3PO4 (3.0 eq)Stronger inorganic base aids transmetallation of hindered boronates.
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Higher boiling point (100°C+) is required to force the OA step.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon, add Pd-RuPhos-G4 (2 mol%) and aryl boronic acid (1.5 equiv) to a vial.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration wrt halide).

  • Substrate: Add 2-bromo-3-methoxypyridine (1.0 equiv).

  • Activation: Add aqueous K3PO4 (3.0 equiv, 1M solution).

  • Ramp: Seal and heat rapidly to 100°C . Note: Slow heating can lead to catalyst decomposition before OA occurs.

  • Monitor: Check LCMS at 1 hour. If stuck, add 1 mol% more catalyst.

Module 3: Lithium-Halogen Exchange (The "Halogen Dance")

The Problem: When treating 2-bromo-3-methoxypyridines with n-BuLi, you often observe scrambling (migration of Br to C3/C4) or low yields. This is the Halogen Dance .

  • Mechanism: The lithiated species (2-Li) is basic. It can deprotonate unreacted starting material at the C4 position (the most acidic proton due to inductive effects), leading to an equilibrium where the Lithium and Bromine "dance" around the ring to find the thermodynamic minimum.

The Solution: Kinetic Control You must perform the exchange faster than the proton transfer can occur.

HalogenDance Start 2-Br-3-OMe Pyridine Li_Inter Kinetic Species (2-Li-3-OMe) Start->Li_Inter n-BuLi, -78°C (Fast) Dance Halogen Dance (Scrambling) Li_Inter->Dance > -40°C or Slow Addition Trap Electrophile Trapped Product Li_Inter->Trap In-Situ Electrophile or Turbo-Grignard

Figure 2: Kinetic vs. Thermodynamic pathways in lithiation.

Troubleshooting Guide:

  • Q: My yield is <30% and I see regioisomers.

    • A: You likely added the electrophile after lithiation. The "Dance" happened during the wait.

    • Fix: Use "In-Situ Trapping" (Barbier conditions). Mix the electrophile (e.g., TMSCl, Borate) with the substrate before adding the lithium source, provided the electrophile is compatible with n-BuLi.

  • Q: I cannot use in-situ trapping.

    • A: Switch to LiCl-mediated Turbo-Grignard (iPrMgCl·LiCl) . It performs Mg-Hal exchange at 0°C or RT without triggering the halogen dance because the Grignard is less basic than the Lithium species.

Module 4: Nucleophilic Aromatic Substitution (SNAr)

The Problem: Users often assume 2-bromo-methoxypyridines will react like 2-bromo-nitropyridines. They do not. The OMe group donates electron density into the ring, raising the LUMO energy and making the ring "slippery" to nucleophiles.

Reactivity Order (Pyridine Series):



Optimization Protocol:

  • Leaving Group Switch: If 2-Br is too slow, synthesize the 2-Fluoro analog. In SNAr, Fluoride is the superior leaving group (2-F reacts ~100x faster than 2-Br) because the high electronegativity of F stabilizes the Meisenheimer intermediate.

  • Solvent Effect: Switch from THF to DMSO or NMP . Polar aprotic solvents stabilize the charged transition state.

  • Activation: If the reaction fails at 120°C, oxidize the pyridine nitrogen to the N-Oxide (using mCPBA). The N-oxide is significantly more electrophilic. The N-oxide can be reduced back to the pyridine later using PCl3 or Zn/NH4Cl.

References & Authority

  • Oxidative Addition Kinetics: Detailed kinetic studies on the retardation of OA by ortho-methoxy groups in pyridines.

    • Source:1

  • Buchwald-Hartwig Protocols: Specifics on using G3/G4 precatalysts for electron-rich heteroaryl halides.

    • Source:2[2]

  • Halogen Dance Mechanism: Theoretical and practical breakdown of the base-catalyzed halogen migration.

    • Source:3

  • SNAr Reactivity Trends: Analysis of leaving group effects (F vs Br) in pyridinium systems.

    • Source:4

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4,6-diiodo-3-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-diiodo-3-methoxypyridine. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions with this versatile building block. The guidance herein is grounded in established principles of organometallic chemistry and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Challenge of Polyhalogenated Pyridines

2-Bromo-4,6-diiodo-3-methoxypyridine is a highly functionalized heterocyclic compound with multiple reactive sites. The differential reactivity of the halogen substituents (I > Br) allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules. However, this complexity also presents challenges, particularly in optimizing catalyst loading for cross-coupling reactions. Insufficient catalyst can lead to incomplete conversion, while excessive catalyst can result in unwanted side reactions and increased costs. This guide will provide a structured approach to optimizing catalyst loading for common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 2-Bromo-4,6-diiodo-3-methoxypyridine giving low yields?

A1: Low yields in Suzuki-Miyaura couplings of polyhalogenated pyridines can stem from several factors directly related to catalyst activity and stability. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] Additionally, side reactions such as protodehalogenation or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) to promote the desired catalytic cycle and prevent catalyst inhibition.[1] Pre-formed palladium catalysts (precatalysts) often provide more reproducible results than generating the active Pd(0) species in situ.[1]

  • Catalyst Loading: While a standard starting point is 1-5 mol% of the palladium catalyst, reactions with polyhalogenated pyridines may require careful optimization.[2][3] If the reaction is sluggish, consider a modest increase in catalyst loading (e.g., from 2 mol% to 3-4 mol%). However, excessive catalyst can lead to side product formation.[4]

  • Base Selection: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu in Suzuki couplings to minimize side reactions.[1]

  • Solvent System: The use of a solvent mixture, such as dioxane/water, is common for Suzuki reactions.[5]

Q2: I am observing significant amounts of starting material remaining in my Buchwald-Hartwig amination. What is the likely cause?

A2: A stalled or incomplete Buchwald-Hartwig amination is a frequent issue when working with pyridine-containing substrates.[1] The primary culprit is often catalyst inhibition by the pyridine nitrogen. The choice of catalyst, ligand, and base are critical to overcoming this challenge.

Troubleshooting Steps:

  • Ligand Screening: The use of sterically hindered and electron-rich biarylphosphine ligands is crucial for successful Buchwald-Hartwig aminations of pyridyl halides. Ligands such as BrettPhos have been shown to be effective.[6]

  • Catalyst Loading: For challenging couplings, catalyst loading may need to be increased. However, it is essential to first ensure that the catalyst system itself is appropriate for the substrate.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures or longer reaction times.[1]

Q3: My Heck reaction is producing a mixture of products and some starting material is unreacted. How can I improve the selectivity and conversion?

A3: The Heck reaction's success is highly dependent on the catalyst system and reaction conditions. Incomplete conversion and the formation of side products are common hurdles.

Troubleshooting Steps:

  • Catalyst Loading: If the reaction is not going to completion, a higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) can improve the yield.[7]

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich olefins, phosphine-free catalyst systems or those with specific nitrogen-based ligands have shown success.[8][9]

  • Temperature and Time: Increasing the reaction temperature can improve conversion, but it may also lead to catalyst decomposition.[7] It is often a trade-off that requires careful optimization. Extending the reaction time should also be considered.[3]

Troubleshooting Guides

Guide 1: Systematic Optimization of Catalyst Loading for Suzuki-Miyaura Coupling

This guide provides a structured workflow for optimizing palladium catalyst loading in a Suzuki-Miyaura reaction involving 2-Bromo-4,6-diiodo-3-methoxypyridine.

Experimental Workflow:

Suzuki_Optimization A Initial Reaction Setup (1-2 mol% Pd catalyst) B Monitor Reaction by TLC/LC-MS A->B C Reaction Complete? (>95% conversion) B->C G Significant Side Products? B->G D Isolate and Characterize Product C->D Yes E Incomplete Conversion C->E No F Increase Catalyst Loading (e.g., to 3-4 mol%) E->F F->B H Decrease Catalyst Loading (e.g., to 0.5-1 mol%) G->H Yes I Screen Different Ligands/Bases G->I No H->B I->B Buchwald_Hartwig_Troubleshooting A Low Conversion Observed B Check Reagent Quality (Amine, Base, Solvent) A->B C Optimize Ligand A->C D Increase Catalyst Loading A->D E Increase Temperature A->E F Successful Conversion B->F C->F D->F E->F

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Technical Support Center: Column Chromatography of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polysubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and purification of these versatile heterocyclic compounds. Drawing from established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The Challenge of Polysubstituted Pyridines

Polysubstituted pyridines present a unique set of challenges in column chromatography. The basicity of the pyridine nitrogen atom can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape and low recovery. Furthermore, the nature and position of various substituents dramatically alter the molecule's polarity, steric hindrance, and hydrogen bonding potential, requiring careful optimization of chromatographic conditions.

This guide will equip you with the knowledge to anticipate these challenges and develop robust, reproducible purification methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of polysubstituted pyridines in a question-and-answer format.

Question 1: My pyridine compound is streaking badly or showing significant peak tailing on a silica gel column. What is happening and how can I fix it?

Answer:

This is the most common issue when purifying pyridine derivatives. Peak tailing is primarily caused by strong, non-ideal interactions between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase[1][2]. A portion of your compound gets "stuck" on these active sites, eluting more slowly than the main band and creating a "tail".

Solutions, from simplest to most comprehensive:

  • Mobile Phase Modification with a Basic Additive: The most effective and widely used solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol sites[3].

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate)[4][5]. The TEA is a stronger base than most pyridines and will preferentially bind to the silanol groups, effectively shielding your compound from these interactions[2][6][7].

    • Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 2-7 M ammonia in methanol as the polar component is highly effective[3].

  • Protocol: Method Development with a Basic Modifier

    • TLC First: Before running a column, perform Thin-Layer Chromatography (TLC) to find a suitable solvent system. Spot your crude mixture on a silica gel TLC plate.

    • Prepare Two Jars: Prepare two developing chambers. In the first, use your candidate eluent (e.g., 70:30 Hexane:EtOAc). In the second, use the same eluent but add 1% triethylamine[5][8].

    • Compare: Develop both plates. You will likely observe that the spot for your pyridine compound moves to a higher Rf and has a much more compact, symmetrical shape in the chamber containing triethylamine. This confirms that silanol interactions are the cause of the tailing.

    • Optimize Rf: Adjust the solvent ratio in the TEA-containing mobile phase until your target compound has an Rf value between 0.2 and 0.4 for optimal column separation[5].

    • Column Preparation: When packing your column, ensure you use the same eluent (containing TEA) that you will use for the separation. This is crucial for proper equilibration of the stationary phase[3].

Question 2: My compound won't elute from the silica column, even with highly polar solvents like 100% ethyl acetate or methanol.

Answer:

This issue, known as irreversible adsorption, occurs when the interaction between your compound and the silica gel is too strong to be disrupted by the mobile phase. This is common with highly polar or poly-functionalized pyridines, especially those with multiple hydrogen-bond-donating groups (like -OH or -NH2).

Solutions:

  • Switch to a Less Acidic Stationary Phase: If mobile phase modifiers are insufficient, the problem lies with the stationary phase itself.

    • Neutral Alumina (Al₂O₃): Alumina is an excellent alternative to silica for basic compounds. It is available in acidic, neutral, and basic grades. For pyridines, neutral or basic alumina is recommended to prevent strong acidic interactions[5].

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base before packing the column. However, using a commercially available alternative is often more reproducible.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography is a powerful alternative.

    • Stationary Phase: Use a C18 or C8 column.

    • Mobile Phase: A mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is used. The pH of the aqueous portion is critical and should be adjusted to control the ionization state of the pyridine[9].

Question 3: My separation between two polysubstituted pyridine isomers is very poor. How can I improve the resolution?

Answer:

Separating isomers is challenging because they often have very similar polarities. Improving resolution requires optimizing both the mobile and stationary phases to exploit subtle differences in their structure.

Solutions:

  • Optimize Mobile Phase Selectivity:

    • Change Solvent System: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact differently with your compounds and can alter the elution order.

    • Fine-Tune Polarity: Use a shallow gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen peaks and improve separation.

  • Change Stationary Phase:

    • Phenyl or Cyano Phases: If using HPLC, switching from a standard C18 column to a phenyl or cyano-bonded phase can improve selectivity for aromatic compounds like pyridines. These phases offer different interaction mechanisms, such as π-π stacking, which can help differentiate isomers[9].

    • Amine-Functionalized Silica: This stationary phase has a basic surface and can be effective for separating basic compounds without the need for mobile phase additives[5].

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a mobile phase for a new polysubstituted pyridine?

A1: Always start with TLC analysis[10]. A good, general-purpose starting eluent for many organic compounds is a mixture of hexanes and ethyl acetate[5]. For pyridines, it's wise to run two parallel TLCs: one with the neat solvent mixture and one with 1% triethylamine added[5]. This will immediately tell you if acidic site interactions are a problem. Based on the Rf values, you can then adjust the polarity.

Compound Polarity Suggested Starting Mobile Phase (with 1% TEA) Notes
Low Polarity 95:5 to 80:20 Hexanes / Ethyl AcetateFor pyridines with alkyl, aryl, or halogen substituents.
Medium Polarity 70:30 to 50:50 Hexanes / Ethyl Acetate or 100:0 to 95:5 Dichloromethane / MethanolFor pyridines with ester, ether, or nitro groups.
High Polarity 95:5 to 80:20 Dichloromethane / Methanol (with NH₃)For pyridines with amino, hydroxyl, or carboxylic acid groups.

Q2: How do electron-donating and electron-withdrawing substituents affect the chromatography of pyridines?

A2: Substituents have a profound effect by altering both the basicity of the nitrogen and the overall polarity of the molecule.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase the electron density on the nitrogen atom, making the pyridine more basic[11][12]. This leads to stronger interactions with silica gel, often requiring more polar eluents and making the use of a basic additive like TEA almost mandatory.

  • Electron-Withdrawing Groups (e.g., -Cl, -CN, -NO₂): These groups decrease the electron density on the nitrogen, making it less basic[11][12]. While this can reduce tailing, these groups are often polar themselves, which can still lead to significant retention on the column.

Q3: Can I use solvents other than triethylamine as a basic modifier?

A3: Yes, other amines can be used. Diethylamine is sometimes preferred for its slightly stronger basicity[6]. Pyridine itself can also be used in small amounts, but this can complicate fraction analysis if your product has a similar UV absorbance. For polar systems, using commercially prepared ammonia in methanol is often the most convenient and effective choice[3].

Q4: When should I consider using alumina instead of silica gel?

A4: Consider switching to neutral or basic alumina when:

  • Your pyridine compound is highly basic and still shows significant tailing or irreversible adsorption even with TEA in the mobile phase.

  • Your compound is acid-sensitive and may be degrading on the acidic surface of silica gel[5].

  • You have already tried a wide range of solvent systems on silica without success.

Workflow for Method Development

The following diagram outlines a systematic approach to developing a purification method for a novel polysubstituted pyridine.

MethodDevelopment cluster_0 Phase 1: Initial Analysis & TLC Screening cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Optimization & Column Selection TLC Run TLC with Two Systems: A) Hex/EtOAc B) Hex/EtOAc + 1% TEA Eval Evaluate TLC Plates TLC->Eval Tailing Is there tailing in System A? Is it resolved in System B? Eval->Tailing GoodRf Is Rf between 0.2-0.4? Tailing->GoodRf Yes Alternative Consider Alternative Strategy: - Alumina Column - Reversed-Phase (C18) - Different Solvent System Tailing->Alternative No (Tailing persists) AdjustSolvent Adjust Solvent Ratio in System B for Optimal Rf GoodRf->AdjustSolvent No RunSilica Run Column on Silica Gel with Optimized TEA-modified Eluent GoodRf->RunSilica Yes AdjustSolvent->RunSilica

Sources

Handling moisture sensitivity in 2-Bromo-4,6-diiodo-3-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine

Welcome to the technical support center for the synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, with a particular focus on handling its inherent moisture sensitivity. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical in the synthesis of 2-Bromo-4,6-diiodo-3-methoxypyridine?

A1: Moisture can significantly impact several stages of the synthesis, leading to reduced yields and the formation of unwanted byproducts. The key areas of concern are:

  • Reaction of Intermediates with Water: Pyridine derivatives can be susceptible to hydrolysis under certain conditions. More importantly, many of the organometallic intermediates and reagents used in related syntheses are highly reactive towards water.

  • Deactivation of Reagents: Iodinating agents, such as N-Iodosuccinimide (NIS), and the catalysts used to activate them can be deactivated by moisture. Lewis acids, often employed to enhance the electrophilicity of iodine sources, are particularly prone to hydrolysis.[1][2][3][4]

  • Side Reactions: The presence of water can lead to the formation of hydroxy-pyridines or other undesired side products, complicating purification and reducing the overall yield of the target molecule.[5]

Q2: What are the primary sources of moisture in a typical laboratory setting?

A2: Moisture can be introduced from several sources, including:

  • Atmospheric Moisture: The most common source, especially on humid days.

  • Solvents: Even "anhydrous" grade solvents can absorb moisture if not handled and stored correctly.[6]

  • Reagents: Hygroscopic reagents and starting materials can absorb moisture from the air.

  • Glassware: Improperly dried glassware is a frequent culprit.

Q3: Can you provide a general overview of a potential synthetic route to 2-Bromo-4,6-diiodo-3-methoxypyridine and highlight the moisture-sensitive steps?

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Di-iodinated Product

Potential Cause: Ineffective iodination due to moisture contamination.

Troubleshooting Steps:

  • Rigorous Drying of Solvents and Reagents:

    • Solvents: Use freshly distilled anhydrous solvents. For instance, pyridine can be dried over calcium hydride followed by distillation.[7] Tetrahydrofuran (THF) is often dried over sodium/benzophenone.

    • Reagents: Dry solid reagents in a vacuum oven before use. Ensure your starting pyridine derivative is anhydrous.

    • Drying Agents: Use appropriate drying agents like anhydrous magnesium sulfate or sodium sulfate for workup procedures.[8][9]

  • Inert Atmosphere Technique:

    • The entire reaction, from reagent addition to quenching, should be performed under a positive pressure of an inert gas like nitrogen or argon.[8][9]

    • Use Schlenk lines or a glovebox for handling highly sensitive reagents.[6]

  • Iodinating Agent and Catalyst Choice:

    • N-Iodosuccinimide (NIS) is a common and effective iodinating agent.[1][3]

    • The use of a Lewis acid catalyst, such as iron(III) chloride or silver(I) triflimide, can activate the NIS and drive the reaction to completion.[1][2][4] However, these catalysts are highly moisture-sensitive.

Experimental Protocol: General Anhydrous Reaction Setup

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while it is still warm and immediately place it under a positive pressure of nitrogen.

  • Add the anhydrous solvent via a cannula or syringe.

  • Add the reagents under a positive flow of nitrogen.

Issue 2: Formation of a Significant Amount of Mono-iodinated Byproduct

Potential Cause: Insufficient reactivity of the iodinating agent or sub-optimal reaction conditions.

Troubleshooting Steps:

  • Stoichiometry of the Iodinating Agent:

    • Ensure at least two equivalents of the iodinating agent (e.g., NIS) are used for the di-iodination. It may be beneficial to use a slight excess (e.g., 2.2 equivalents).

  • Catalyst Activation:

    • If not already in use, introduce a Lewis acid catalyst. The choice of catalyst can influence the regioselectivity and efficiency of the iodination.[1][2][4]

  • Reaction Temperature and Time:

    • Some iodination reactions may require elevated temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gradually increase the temperature and monitor for the disappearance of the mono-iodinated intermediate.

Data Presentation: Comparison of Iodinating Conditions

Iodinating SystemCatalystTypical ConditionsReference
NISTrifluoroacetic acidMild conditions, short reaction times
NISIron(III) triflimideMild conditions, wide substrate scope
NISSilver(I) triflimideMild and rapid, suitable for a range of derivatives
Issue 3: Complex Product Mixture and Difficult Purification

Potential Cause: Decomposition of starting materials or products, or the formation of multiple side products.

Troubleshooting Steps:

  • Temperature Control:

    • Overheating can lead to decomposition. Maintain strict temperature control throughout the reaction.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and some water-soluble impurities.[10]

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a common starting point for pyridine derivatives.[5]

    • Recrystallization: If the final product is a solid, recrystallization can be an excellent technique to achieve high purity.

Mandatory Visualization: Experimental Workflow for Moisture-Sensitive Synthesis

Moisture_Sensitive_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Assemble Under N2 A->B E Charge Reactor with Solvent & Reactants (under N2) B->E C Anhydrous Solvents C->E D Dry Reagents D->E F Controlled Addition of Reagents E->F G Monitor Reaction (TLC/LC-MS) F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry Organic Layer (e.g., MgSO4) I->J K Column Chromatography J->K L Characterization K->L

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Validation & Comparative

Optimizing Detection: A Comparative MS Guide for 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Bromo-4,6-diiodo-3-methoxypyridine represents a distinct challenge in mass spectrometry due to its high halogen content and electron-deficient pyridine ring. Unlike simple pyridines which ionize readily via protonation (


) in Electrospray Ionization (ESI), the presence of three electron-withdrawing halogens (one bromine, two iodines) significantly suppresses the basicity of the ring nitrogen.

This guide compares the theoretical and practical performance of ESI versus Atmospheric Pressure Chemical Ionization (APCI) , providing a roadmap for researchers to achieve maximum sensitivity and selectivity.

Analyte Profile
PropertyValueAnalytical Implication
Formula

Distinctive isotopic envelope required for ID.
Monoisotopic Mass 438.755 DaTarget

for Single Ion Monitoring (SIM).
LogP (Predicted) ~3.5 - 4.2High lipophilicity; strong retention on C18.
Basicity (pKa) < 2.0 (Est.)Poor protonation efficiency in standard ESI.

Isotopic Fingerprinting: The Self-Validating Standard

Before selecting an ionization source, researchers must define the "truth" signal. This molecule possesses a unique isotopic signature due to the combination of one Bromine (


) and two Iodines (Monoisotopic 

).

The Validation Rule: Any signal identified as the target must exhibit a 1:1 doublet separated by 2 Da. If the M+2 peak is significantly lower than the M peak, the signal is an interference, not the target.

Predicted Isotopic Envelope (Normalized)
m/zCompositionRelative AbundanceOrigin
438.75

100% Monoisotopic Peak (M)
439.76

~6.6%Carbon Isotope (M+1)
440.75

~97.3% Bromine Isotope (M+2)
441.76

~6.4%Carbon Isotope (M+3)

Expert Insight: Set your mass analyzer (Q1) window to at least 3 Da width if performing SIM to capture the full energy of both isotopes, or monitor 438.75 and 440.75 as discrete qualifier/quantifier ions.

Technology Comparison: ESI vs. APCI[1][2][3]

The critical decision in analyzing this intermediate is the ionization source. The following comparison evaluates performance based on signal stability, sensitivity, and matrix tolerance.

Option A: Electrospray Ionization (ESI)

Current Standard for Polar Molecules

  • Mechanism: Relies on solution-phase chemistry and the basicity of the analyte to accept a proton (

    
    ).
    
  • Performance on Target: Sub-Optimal. The inductive effect of the halogens (Br, I, I) pulls electron density away from the nitrogen, making it a very poor base.

  • Observed Behavior:

    • Weak

      
       signal.
      
    • High dependence on mobile phase pH (requires strong acids like 0.1% TFA, which may suppress signal elsewhere).

    • Tendency to form sodium adducts (

      
       at 
      
      
      
      460.7), which are stable but notoriously difficult to fragment for MS/MS quantitation.
Option B: Atmospheric Pressure Chemical Ionization (APCI)

Recommended for Halogenated Heterocycles

  • Mechanism: Gas-phase ionization initiated by a corona discharge. It does not rely strictly on solution pKa.

  • Performance on Target: Superior. APCI creates ions via charge transfer or proton transfer in the gas phase, which is more energetic and forgiving of low basicity.

  • Observed Behavior:

    • Robust

      
       signal due to high plasma energy.
      
    • Reduced matrix effects compared to ESI (less susceptibility to ion suppression from salts).

    • Possibility of forming radical cations (

      
      ) via charge transfer, which can be useful for structural elucidation.
      
Comparative Data Summary
FeatureESI (Positive Mode)APCI (Positive Mode)
Primary Ion

or


or

Sensitivity Low (Due to poor basicity)High
Linearity

dynamic range

dynamic range
Fragmentation Minimal (Adducts are stable)Richer (Thermal energy aids fragmentation)
Rec. Mobile Phase MeOH/Water + Formic AcidACN/Water (No buffer needed)

Experimental Protocol: Method Development

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Phase 1: Source Optimization (Flow Injection Analysis)
  • Preparation: Dissolve standard to 1 µg/mL in Methanol.

  • Source Setup (APCI):

    • Corona Current: 4–5 µA.

    • Vaporizer Temp: 350°C (Halogenated compounds require high heat for volatilization).

    • Gas Flow: High (ensure complete nebulization).

  • Source Setup (ESI - for comparison):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Acquisition: Scan range m/z 100–600.

  • Criteria: Select the source that produces the highest S/N ratio for m/z 438.8.

Phase 2: Chromatographic Separation

Due to the high lipophilicity (two iodines), a standard C18 gradient may result in excessive retention times.

  • Column: Phenyl-Hexyl or C8 (Recommended over C18 for better selectivity of halogenated aromatics via

    
     interactions).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better solubility for iodinated compounds than ACN).

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate

Phase 3: MS/MS Transition Selection (For Quantitation)

If using a Triple Quad, optimize for the loss of Iodine, which is the weakest bond.

  • Precursor: 438.8 (

    
     isotope)
    
  • Product 1 (Quant): 311.8 (Loss of I,

    
    , High Intensity)
    
  • Product 2 (Qual): 184.9 (Loss of 2x I,

    
    , Medium Intensity)
    

Decision Logic Visualization

The following diagram outlines the logical workflow for analyzing this specific polyhalogenated pyridine, ensuring no time is wasted on incompatible ionization modes.

MS_Workflow Start Analyte: 2-Bromo-4,6-diiodo-3-methoxypyridine Solubility Check LogP (~4.0) High Lipophilicity Start->Solubility Ionization Select Ionization Source Solubility->Ionization ESI ESI (+) Risk: Low Protonation Result: [M+Na]+ Adducts Ionization->ESI Standard Approach APCI APCI (+) Mechanism: Gas Phase Plasma Result: Strong [M+H]+ Ionization->APCI Recommended Method LC Separation Column: Phenyl-Hexyl ESI->Method If Sensitivity OK APCI->Method Optimal Path Detection MS/MS Transitions Quant: 438.8 -> 311.8 (Loss of I) Method->Detection

Caption: Decision matrix for optimizing the detection of electron-deficient halogenated pyridines.

References

  • Fiehn Lab. (n.d.). Isotopic Pattern Generator. UC Davis. Retrieved October 26, 2023, from [Link]

  • Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLOS ONE. Retrieved from [Link]

  • Microsaic Systems. (2020).[1] Straight to the Source: ESI vs APCI. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Iodine vs. Bromine in 2-Bromo-4,6-diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a critical tool for molecular diversification and the synthesis of novel chemical entities. The pyridine scaffold, in particular, is a privileged core in numerous pharmaceuticals. This guide provides an in-depth technical comparison of the reactivity of the iodine and bromine substituents in 2-Bromo-4,6-diiodo-3-methoxypyridine. We will delve into the theoretical underpinnings of their differential reactivity and provide detailed experimental protocols to empirically validate these principles.

The Foundational Principle: A Hierarchy of Halogen Reactivity

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of halogens on an aromatic or heteroaromatic ring is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates a more rapid oxidative addition to the metal catalyst (commonly palladium), which is often the rate-determining step of the catalytic cycle. This establishes a well-recognized and predictable order of reactivity:

C-I > C-Br > C-Cl > C-F

This inherent reactivity difference is the cornerstone of selective functionalization strategies for polyhalogenated compounds.[1][2] For 2-Bromo-4,6-diiodo-3-methoxypyridine, this principle strongly suggests that the two C-I bonds will be significantly more reactive than the C-Br bond under typical palladium-catalyzed conditions.

Electronic Landscape of 2-Bromo-4,6-diiodo-3-methoxypyridine

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[3][4] In our target molecule, the substituents further modulate this electronic landscape:

  • 3-Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the electron density of the pyridine ring.

  • Halogens (I, Br): As electron-withdrawing groups, the halogens further decrease the electron density of the ring, enhancing its electrophilicity.

While positional effects can influence reactivity, with the 4-position of pyridines often being more reactive than the 2-position in nucleophilic aromatic substitution (SNAr) reactions, the dominant factor in palladium-catalyzed cross-coupling reactions will be the intrinsic reactivity of the halogens themselves.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the structure of 2-Bromo-4,6-diiodo-3-methoxypyridine and the expected hierarchy of reactivity for the halogenated positions in palladium-catalyzed cross-coupling reactions.

Caption: Predicted reactivity of halogen sites in 2-Bromo-4,6-diiodo-3-methoxypyridine.

Experimental Validation: A Comparative Study of Cross-Coupling Reactions

To empirically determine and compare the reactivity of the iodo and bromo substituents, a series of palladium-catalyzed cross-coupling reactions can be performed under carefully controlled conditions. The following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are designed to probe the selective functionalization of 2-Bromo-4,6-diiodo-3-methoxypyridine.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[5] By using a sub-stoichiometric amount of the boronic acid coupling partner, we can competitively assess the reactivity of the different halogen positions.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

Caption: Workflow for competitive Suzuki-Miyaura coupling.

Detailed Steps:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 equiv), phenylboronic acid (0.9 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Add a degassed 4:1 mixture of toluene and water.

  • Stir the reaction mixture at 80 °C and monitor its progress by LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Upon completion or after a set time, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of starting material, mono-arylated, and di-arylated products. The structure of the mono-arylated product will reveal the initial site of reactivity.

Expected Outcome: Based on the established reactivity hierarchy, the initial products formed will be the 4-phenyl- and 6-phenyl- substituted pyridines, with the C-Br bond remaining intact.

Sonogashira Coupling: Introduction of Alkyne Moieties

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[6][7] Similar to the Suzuki-Miyaura experiment, a competitive reaction will highlight the more reactive halogen sites.

Experimental Protocol: Competitive Sonogashira Coupling

Caption: Workflow for competitive Sonogashira coupling.

Detailed Steps:

  • In a dried Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 equiv) in anhydrous THF.

  • Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Add triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (0.9 equiv).

  • Stir the reaction at room temperature and monitor by TLC and LC-MS.

  • After completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography and analyze the products to determine the site of initial alkynylation.

Expected Outcome: The reaction is expected to proceed selectively at the C-I positions, yielding a mixture of the 4- and 6-alkynylpyridines.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[8][9] A competitive amination will further confirm the differential reactivity of the halogens.

Experimental Protocol: Competitive Buchwald-Hartwig Amination

Caption: Workflow for competitive Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried Schlenk tube, add 2-Bromo-4,6-diiodo-3-methoxypyridine (1.0 equiv), sodium tert-butoxide (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by morpholine (0.9 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Analyze the product mixture to identify the mono-aminated products.

Expected Outcome: The C-I bonds at the 4- and 6-positions are anticipated to be the primary sites of amination.

Data Summary and Interpretation

The results from the proposed experiments can be summarized in the following table to provide a clear comparison of the reactivity.

Reaction TypeCoupling PartnerExpected Major Mono-substituted ProductsRelative Reactivity
Suzuki-Miyaura Phenylboronic acid4-Phenyl-2-bromo-6-iodo-3-methoxypyridine & 6-Phenyl-2-bromo-4-iodo-3-methoxypyridineI > Br
Sonogashira Phenylacetylene2-Bromo-4-iodo-3-methoxy-6-(phenylethynyl)pyridine & 2-Bromo-6-iodo-3-methoxy-4-(phenylethynyl)pyridineI > Br
Buchwald-Hartwig Morpholine4-(2-Bromo-4-iodo-3-methoxypyridin-6-yl)morpholine & 4-(2-Bromo-6-iodo-3-methoxypyridin-4-yl)morpholineI > Br

Conclusion for the Synthetic Chemist

The comparative reactivity of the halogens in 2-Bromo-4,6-diiodo-3-methoxypyridine follows the well-established trend of I > Br in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for a strategic and stepwise approach to the functionalization of this versatile building block. By carefully selecting the reaction conditions and the stoichiometry of the coupling partners, researchers can selectively modify the C4 and C6 positions while preserving the C2-bromo functionality for subsequent transformations. This guide provides a robust framework for the rational design of synthetic routes to complex, highly substituted pyridine derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Oxford Learning Link. (2021).
  • Chemistry Stack Exchange. (2018).
  • ECHEMI. (2022).
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Molecules. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • PMC. (2017).
  • PMC. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • PMC. (2025).
  • The Journal of Physical Chemistry A. (2021). Proximity Effects of Substituents on Halogen Bond Strength.
  • Monatshefte für Chemie - Chemical Monthly. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • Asian Journal of Research in Chemistry. (2010). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction.
  • PMC. (2014).
  • PMC. (2021).
  • RSC Advances. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines.
  • Chemical Reviews. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • Journal of Chemical Theory and Computation. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis.
  • Molecules. (2021).
  • Wikipedia. (2023).
  • Crystal Growth & Design. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures.
  • Sigma-Aldrich. 2-bromo-4-iodo-3-methoxypyridine | 1261365-82-5.
  • ChemRxiv. (2020).
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. 2-Bromo-4-iodo-3-methoxypyridine AldrichCPR 1261365-82-5.
  • ResearchGate. (2013). Selective α-bromination of functionalized ketene dithioacetals.
  • Catalysts. (2020).
  • RSC Advances. (2020). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubChem. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119.

Sources

IR spectrum analysis of 2-Bromo-4,6-diiodo-3-methoxypyridine

[1]

Executive Summary & Application Context

2-Bromo-4,6-diiodo-3-methoxypyridine is a dense, electron-deficient scaffold used in cross-coupling reactions (Suzuki, Sonogashira).[1] Its value lies in its orthogonal reactivity : the iodine atoms at C4 and C6 are more reactive than the bromine at C2, allowing for sequential, site-selective functionalization.[1]

For researchers, the primary challenge is confirming the successful di-iodination of the precursor (2-bromo-3-methoxypyridine) without over-reliance on time-consuming NMR.[1] This guide establishes IR spectroscopy as a rapid "Go/No-Go" gatekeeper for reaction monitoring.[1]

Core Comparative Insight
FeatureIR Spectroscopy (Recommended for Process)1H NMR (Gold Standard)HPLC-UV (Quantitation)
Speed < 2 mins (ATR)15–30 mins20–40 mins
Key Indicator Shift in C-H out-of-plane (oop) bendingLoss of H4/H6 proton signalsRetention time shift
Limitation C-I stretch often below 400 cm⁻¹Solvation requiredRequires method dev.[1]
Verdict Best for Real-Time Monitoring Best for Final Structure Validation Best for Purity %

Theoretical Spectrum & Band Assignment

Since the C-I stretching vibration (~200–400 cm⁻¹) typically falls outside the range of standard mid-IR instruments (4000–400 cm⁻¹), the confirmation of 2-Bromo-4,6-diiodo-3-methoxypyridine relies on indirect structural evidence —specifically the alteration of ring vibrations and substitution patterns.[1]

Comparative Spectral Data: Precursor vs. Product

The following table contrasts the target molecule with its likely starting material, 2-Bromo-3-methoxypyridine .

Functional GroupVibration ModePrecursor (2-Bromo-3-methoxy)Target (2-Bromo-4,6-diiodo-3-methoxy)Mechanistic Explanation
Aromatic C-H Out-of-Plane (oop) Bend730–770 cm⁻¹ (Strong)850–880 cm⁻¹ (Medium)CRITICAL: Precursor has 3 adjacent H's (C4,C5,C6).[1] Target has 1 isolated H (C5). Isolated H bends appear at higher wavenumbers.
Pyridine Ring Skeletal Stretch (C=N/C=C)~1580, 1556 cm⁻¹1530–1550 cm⁻¹ Heavy iodine atoms add mass to the ring, causing a "Red Shift" (lower frequency) of skeletal vibrations.[1]
Methoxy (-OCH₃) C-O Aryl Stretch1260–1280 cm⁻¹1250–1270 cm⁻¹ Steric crowding by bulky Iodine at C4 may slightly perturb the methoxy orientation and bond strength.[1]
Methoxy (-OCH₃) C-H Stretch (Sym/Asym)2850–3000 cm⁻¹2850–3000 cm⁻¹Remains largely unchanged; serves as an internal standard for normalization.
C-Br Stretch~600–650 cm⁻¹~600–650 cm⁻¹Often obscured in fingerprint region; less diagnostic than the C-H shift.[1]

Note on C-I Detection: While the fundamental C-I stretch is invisible in standard IR, the overtones or combination bands may appear weakly in the 400–600 cm⁻¹ region.[1] However, the absence of the "3-adjacent-proton" pattern is the definitive positive signal for iodination.[1]

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR) for rapid analysis of solid intermediates.[1]

Reagents & Equipment[2][3]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning).[1]

  • Standard: Polystyrene film (for calibration).[1]

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a 32-scan background spectrum in air.[1]

  • Sample Prep: Place ~5 mg of the crude solid product onto the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80–100 N).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Processing: Apply baseline correction. Normalize the C-H alkyl stretch (Methoxy) to 1.0 absorbance units to compare relative peak intensities with the precursor.

Decision Logic (Self-Validating System)[1]
  • PASS: Presence of isolated C-H band (~870 cm⁻¹) + Disappearance of 750 cm⁻¹ band.[1]

  • FAIL: Retention of strong 750 cm⁻¹ band (Incomplete reaction).

  • FLAG: Broad OH band >3200 cm⁻¹ (Wet sample or hydrolysis of methoxy group).[1]

Structural Confirmation Logic (Visualization)

The following diagram illustrates the logical workflow for distinguishing the target product from its regioisomers and precursors using spectral data.

IR_Analysis_LogicStartCrude Product Spectrum(4000 - 400 cm⁻¹)Check_OHCheck 3200-3600 cm⁻¹(Broad Band?)Start->Check_OHDry_SampleAction: Dry Sample(Solvent/Water Contamination)Check_OH->Dry_SampleYesCheck_FingerprintAnalyze 700-900 cm⁻¹(C-H oop Bending)Check_OH->Check_FingerprintNoPattern_AStrong Band @ 730-770 cm⁻¹(3 Adjacent H)Check_Fingerprint->Pattern_APattern_BMedium Band @ ~860-880 cm⁻¹(1 Isolated H)Check_Fingerprint->Pattern_BResult_PrecursorIDENTIFIED: Precursor(2-Bromo-3-methoxypyridine)Pattern_A->Result_PrecursorCheck_RingCheck Ring Stretch(Shift to <1550 cm⁻¹?)Pattern_B->Check_RingResult_TargetIDENTIFIED: Target(2-Bromo-4,6-diiodo-3-methoxypyridine)Check_Ring->Result_PrecursorNoCheck_Ring->Result_TargetYes (Heavy Atom Effect)

Caption: Decision tree for validating 2-Bromo-4,6-diiodo-3-methoxypyridine synthesis via FTIR.

References

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative text on C-H deformation patterns in substituted aromatics).

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-3-methoxypyridine Product Specification & IR Reference. Retrieved from [1]

  • ChemicalBook. (2025).[1] 2-Bromo-3-methoxypyridine Spectral Data. Retrieved from [1]

  • Varsanyi, G. (1969).[1] Vibrational Spectra of Benzene Derivatives. Academic Press. (Foundational theory on "Light" vs "Heavy" substituent effects on ring breathing modes).

  • Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry. Vol II. Academic Press. (Specific reference for Pyridine ring vibration shifts upon polysubstitution).

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4,6-diiodo-3-methoxypyridine

[1]

Part 1: Executive Safety Directive

2-Bromo-4,6-diiodo-3-methoxypyridine is a highly functionalized halogenated heterocycle used primarily as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its structural complexity—combining a lipophilic pyridine core with heavy iodine and bromine atoms—creates a unique hazard profile that differs from simple pyridine.

Immediate Risk Profile:

  • Physical State: Solid (crystalline powder).[1] High risk of electrostatic dust generation.

  • Primary Routes of Entry: Inhalation of dusts and Dermal Absorption.[1]

  • Chemical Sensitivity: Light Sensitive. Iodinated positions are prone to homolytic cleavage under UV light, releasing free iodine (

    
    ) and degrading the reagent.[1]
    
  • Toxicity: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential sensitizer.[4] The pyridine core facilitates transdermal transport of the heavy halogens.

Part 2: Hazard Architecture & PPE Selection[1]

Do not rely on generic "lab safety" rules. This compound requires a targeted defense strategy based on its specific molecular properties.

Respiratory Protection (The Dust Vector)
  • The Hazard: As a poly-halogenated solid, this compound is dense.[1] However, during weighing and transfer, static electricity can aerosolize fine particulates. Inhalation delivers the compound directly to the bloodstream via the alveoli, bypassing first-pass metabolism.[1]

  • The Protocol:

    • Primary Control: All open handling must occur within a Variable Air Volume (VAV) Fume Hood operating at a face velocity of 80–100 fpm.[1]

    • Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a NIOSH-certified N95 or P100 particulate respirator .[1]

    • Why: Surgical masks offer zero protection against chemical particulates.[1]

Dermal Defense (The Lipophilic Vector)
  • The Hazard: The methoxy group and pyridine ring increase lipophilicity, allowing the compound to permeate skin.[1] Standard latex gloves are permeable to halogenated pyridines.

  • The Protocol:

    • Standard Handling: Double Nitrile Gloves (Minimum thickness: 4 mil inner / 5 mil outer).[1]

    • Technique: "Colored Indicator System."[1] Wear a bright blue inner glove and a purple/black outer glove. If the inner glove becomes visible or stained, breach is confirmed.

    • Spill Response: Silver Shield® / 4H® (Laminate) Gloves .[1]

    • Why: Nitrile provides dexterity but has finite breakthrough times for halogenated organics.[1] Laminate gloves offer >4-hour breakthrough protection but sacrifice dexterity.[1]

Ocular Protection
  • The Hazard: Corrosive dusts can cause immediate corneal damage.[1]

  • The Protocol:

    • Standard: ANSI Z87.1+ Safety Glasses with side shields.[1]

    • High Dust/Synthesis: Indirect-vented Chemical Splash Goggles.[1]

Part 3: Operational Workflow & Protocols

A. Pre-Handling Setup
  • Static Neutralization: Place an ionizing bar or use an anti-static gun inside the balance draft shield.[1]

    • Reasoning: Poly-halogenated solids are prone to static cling, leading to "jumping" powder that contaminates the balance and user.[1]

  • Light Protection: Wrap reaction vessels and storage vials in aluminum foil or use amber glassware.[1]

    • Reasoning: Prevents photo-deiodination, which releases toxic Iodine vapor and ruins stoichiometry.[1]

B. Active Handling (Weighing & Transfer)
  • Donning Sequence: Lab Coat

    
     Inner Nitrile 
    
    
    Outer Nitrile
    
    
    Goggles.[1]
  • The "Tuck" Method: Tuck the inner glove under the lab coat cuff.[1] Pull the outer glove over the lab coat cuff.[1] This creates a shingle effect that sheds spills away from the skin.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if avoiding trace metal contamination is critical; use PTFE-coated tools.[1]

C. Decontamination & Doffing[1]
  • Solvent Wipe: Wipe down the balance area with a tissue soaked in Acetone or Methanol.[1] Dispose of this tissue as solid hazardous waste.

  • Doffing Sequence (Critical):

    • Remove Outer Gloves (turn inside out).[1]

    • Remove Goggles (handle by strap).[1]

    • Remove Lab Coat.[1]

    • Remove Inner Gloves.[1]

    • Wash Hands: Immediately wash with soap and cool water.[1] Hot water opens pores and increases absorption potential.[1]

Part 4: Waste Management & Disposal[1][6][7]

EPA Waste Code Designation: While this specific compound may not be individually F-listed, it must be treated as Halogenated Organic Waste .[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidHigh-Temperature Incineration (Halogen-specific).[1] Do NOT landfill.
Liquid Waste Halogenated Solvent WasteSegregate from non-halogenated solvents.[1][5] Do NOT mix with acids (risk of HX gas evolution).
Sharps/Glass Contaminated SharpsHard-walled container.[1] Label "Contaminated with Halogenated Pyridine."

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield gloves and N95 respirator.

  • Contain: Cover powder with a damp absorbent pad (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.[1]

  • Clean: Wipe surface with acetone, then soap/water.[1]

Part 5: Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision pathways for handling 2-Bromo-4,6-diiodo-3-methoxypyridine, emphasizing the "Fail-Safe" loops.

SafetyLifecycleStartStart: Chemical RetrievalRiskAssessRisk Assessment:Solid? Yes.Halogenated? Yes.Start->RiskAssessPPE_SelectPPE Selection:1. Double Nitrile Gloves2. Lab Coat + Goggles3. Fume Hood (Required)RiskAssess->PPE_SelectHandlingActive Handling:Weighing & Transfer(Amber Glassware)PPE_Select->HandlingSpillSpill Event?Handling->SpillSpill_ActionSpill Protocol:1. Evacuate2. Don Laminate Gloves3. Wet Wipe/HEPASpill->Spill_ActionYESDeconDecontamination:Solvent Wipe (Acetone)Doff Outer GlovesSpill->DeconNO (Routine)DisposalDisposal:Halogenated Waste Stream(High Temp Incineration)Spill_Action->DisposalDecon->Disposal

Figure 1: Operational safety workflow for handling halogenated pyridine solids, detailing the divergence between routine processing and spill response.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][6] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.